N-(4-methoxybenzyl)-2-methylpropanamide
説明
The exact mass of the compound N-(4-methoxybenzyl)-2-methylpropanamide is 207.125928785 g/mol and the complexity rating of the compound is 196. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(4-methoxybenzyl)-2-methylpropanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-methoxybenzyl)-2-methylpropanamide including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-9(2)12(14)13-8-10-4-6-11(15-3)7-5-10/h4-7,9H,8H2,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZHOQSWKKNALGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCC1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mass Spectrometry Fragmentation Pathways of N-(4-methoxybenzyl)-2-methylpropanamide: A Mechanistic and Analytical Guide
Executive Summary
In the realm of drug metabolism and pharmacokinetics (DMPK), the accurate structural elucidation of small molecules via tandem mass spectrometry (MS/MS) is paramount. N-(4-methoxybenzyl)-2-methylpropanamide (Chemical Formula: C₁₂H₁₇NO₂) serves as an excellent model compound for understanding the gas-phase dissociation kinetics of secondary amides containing electron-rich aromatic systems.
This whitepaper provides an authoritative, mechanistic breakdown of the collision-induced dissociation (CID) pathways of this molecule. By examining the thermodynamic drivers—specifically the resonance stabilization of carbocations—we establish a predictive framework for identifying this pharmacophore in complex biological matrices.
Physicochemical & Spectrometric Profiling
Before dissecting the fragmentation mechanisms, it is critical to establish the exact mass boundaries. In positive electrospray ionization (ESI+), the molecule readily accepts a proton at the amide carbonyl oxygen or nitrogen, yielding a stable [M+H]⁺ precursor ion.
Table 1: High-Resolution Mass Spectrometry (HRMS) Data Summary
| Species | Chemical Formula | Theoretical m/z | Mass Defect | Typical Relative Abundance |
| Precursor Ion | [C₁₂H₁₈NO₂]⁺ | 208.1338 | 0.1338 | N/A (Isolated) |
| 4-Methoxybenzyl Cation | [C₈H₉O]⁺ | 121.0654 | 0.0654 | 100% (Base Peak) |
| Protonated Amine | [C₈H₁₂NO]⁺ | 138.0919 | 0.0919 | 5 - 15% |
| Tropylium Cation | [C₇H₇]⁺ | 91.0548 | 0.0548 | 10 - 20% |
| Isobutyryl Acylium Ion | [C₄H₇O]⁺ | 71.0497 | 0.0497 | < 5% |
Core Fragmentation Mechanisms: The Thermodynamic "Why"
The fragmentation of N-(4-methoxybenzyl)-2-methylpropanamide is not random; it is strictly governed by the relative stabilities of the resulting product ions.
Pathway A: Benzylic C-N Bond Cleavage (The Dominant Paradigm)
Upon collisional activation, the most thermodynamically favorable event is the heterolytic cleavage of the benzylic carbon-nitrogen bond. This results in the neutral loss of isobutyramide (87.0684 Da) and the formation of the 4-methoxybenzyl cation at m/z 121.06 [1].
Causality: Why is this the base peak? The positive charge on the benzylic carbon is highly stabilized by the strong electron-donating resonance effect (+R) of the para-methoxy group. The lone pairs on the oxygen atom delocalize into the aromatic ring, forming a stable oxonium/tropylium-like resonance structure. This drastically lowers the activation energy required for the C-N bond scission compared to other pathways. This specific m/z 121 fragment is a universally recognized diagnostic marker for methoxybenzyl-containing compounds, including designer drugs like NBOMe derivatives[2][3].
Pathway B: Amide Bond Cleavage
A secondary, higher-energy pathway involves the cleavage of the amide C-N bond. Depending on charge retention, this yields either:
-
The Isobutyryl Acylium Ion (m/z 71.05) via the neutral loss of 4-methoxybenzylamine (137.0841 Da).
-
The Protonated Amine (m/z 138.09) via the neutral loss of a ketene or isobutene equivalent. Because the acylium ion lacks the extensive resonance network of the 4-methoxybenzyl cation, this pathway requires higher collision energies and appears at a much lower relative abundance.
Pathway C: Secondary Dissociations
As collision energy increases, the primary m/z 121 fragment undergoes further dissociation. The most prominent secondary reaction is the elimination of neutral formaldehyde (CH₂O, 30.0106 Da) from the methoxy group, resulting in a stable tropylium cation at m/z 91.05 [3].
Figure 1: Proposed ESI-MS/MS fragmentation pathways for N-(4-methoxybenzyl)-2-methylpropanamide.
Experimental Workflows: A Self-Validating System
To empirically prove these mechanistic pathways, a rigorous, self-validating LC-MS/MS protocol must be employed. The following methodology utilizes Energy-Resolved Mass Spectrometry (ERMS) to confirm precursor-product relationships.
Step-by-Step ERMS Protocol
-
Sample Preparation & Matrix Control : Dilute the synthesized N-(4-methoxybenzyl)-2-methylpropanamide standard to 1 µg/mL in a 50:50 (v/v) mixture of LC-MS grade Methanol and Water. Causality: Modify the solvent with 0.1% Formic Acid. The excess protons drive the equilibrium toward the [M+H]⁺ state, maximizing ionization efficiency in the ESI source.
-
Precursor Isolation : Infuse the sample directly into the ESI source at 10 µL/min. Isolate the [M+H]⁺ precursor ion at m/z 208.13 within the first quadrupole (Q1). Causality: Use a narrow isolation window (0.7 Da) to prevent the co-isolation of isobaric interferences or naturally occurring ¹³C isotopes, ensuring the resulting MS/MS spectra are purely derived from the monoisotopic precursor.
-
Collision Energy (CE) Ramping (The Validation Step) : Perform a CE ramp from 10 eV to 50 eV in 5 eV increments using Argon as the collision gas in Q2. Causality: A true product ion must exhibit an appearance curve that inversely mirrors the depletion curve of the m/z 208.13 precursor. If m/z 121 appears at 15 eV, and m/z 91 only appears at 35 eV while m/z 121 simultaneously depletes, this mathematically proves that m/z 91 is a secondary fragment of m/z 121, validating Pathway C.
-
Mass Defect Annotation : Acquire the data in a high-resolution analyzer (e.g., Orbitrap or Q-TOF) to ensure mass accuracy < 5 ppm. Calculate the exact mass of all resulting peaks to confirm the elemental composition of the neutral losses.
Figure 2: Self-validating LC-MS/MS workflow for collision-induced dissociation optimization.
Conclusion
The mass spectrometric behavior of N-(4-methoxybenzyl)-2-methylpropanamide is heavily dictated by the electron-donating properties of its methoxybenzyl moiety. By understanding that the m/z 121 cation formation is thermodynamically favored due to resonance stabilization, analytical scientists can confidently utilize this transition (m/z 208 → 121) for highly sensitive Multiple Reaction Monitoring (MRM) assays in pharmacokinetic studies. Utilizing self-validating ERMS workflows ensures that structural assignments remain accurate, reproducible, and grounded in fundamental physical chemistry.
References
-
Niessen, W.M.A. (2011). Fragmentation of toxicologically relevant drugs in positive-ion liquid chromatography–tandem mass spectrometry. Mass Spectrometry Reviews. 1
-
Benchchem. (2023). Technical Whitepaper: 3-[(4-Methoxyphenyl)methyl]cyclohexanone. Benchchem Technical Resources. 2
-
Auburn University. (2019). Synthesis, Analytical Profiles and Receptor Pharmacology of Methoxylated Derivatives and Regioisomers of the NBOMe series. Auburn University ETD. 3
Sources
An In-depth Technical Guide to the Physicochemical Properties and Melting Point of N-(4-methoxybenzyl)-2-methylpropanamide
Introduction
N-(4-methoxybenzyl)-2-methylpropanamide is a secondary amide characterized by the presence of a 4-methoxybenzyl group attached to the nitrogen atom of a 2-methylpropanamide (isobutyramide) backbone. This molecule incorporates several key functional motifs: an aromatic ring with an electron-donating methoxy group, a secondary amide linkage, and a branched alkyl chain. These structural features are prevalent in a wide array of biologically active compounds and advanced materials, suggesting the potential utility of N-(4-methoxybenzyl)-2-methylpropanamide as a versatile synthetic intermediate in drug discovery and materials science.
The amide bond is a cornerstone of peptide and protein chemistry, and its conformational properties influence the three-dimensional structure of these macromolecules. The N-benzyl group is a common protecting group in organic synthesis and is also found in numerous pharmaceuticals. The isobutyryl moiety can influence the lipophilicity and metabolic stability of a molecule.
Given the absence of extensive experimental data for N-(4-methoxybenzyl)-2-methylpropanamide in the current scientific literature, this technical guide aims to provide a comprehensive overview of its predicted physicochemical properties, a detailed methodology for its synthesis and characterization, and a thorough analysis of its expected melting point behavior. This document is intended to serve as a foundational resource for researchers and scientists interested in the synthesis, characterization, and potential applications of this compound.
Predicted Physicochemical Properties
The physicochemical properties of a molecule are critical determinants of its behavior in various systems, including its solubility, permeability across biological membranes, and interaction with other molecules. The properties of N-(4-methoxybenzyl)-2-methylpropanamide have been predicted based on its chemical structure and data from analogous compounds.
| Property | Predicted Value | Rationale |
| Molecular Formula | C₁₂H₁₇NO₂ | - |
| Molecular Weight | 207.27 g/mol | - |
| Appearance | White to off-white solid | Amides are generally solids at room temperature[1][2]. |
| Solubility | Soluble in polar organic solvents (e.g., ethanol, acetone, ethyl acetate); sparingly soluble in water; soluble in non-polar organic solvents (e.g., dichloromethane). | The polar amide and ether groups contribute to solubility in polar solvents, while the aromatic ring and alkyl groups enhance solubility in non-polar environments. The potential for hydrogen bonding with water suggests some aqueous solubility[1]. |
| pKa (amide N-H) | ~17-18 | Amide protons are generally very weakly acidic. |
| LogP (octanol/water) | ~2.5 | This value indicates moderate lipophilicity, suggesting a balance between aqueous solubility and lipid membrane permeability. |
Melting Point Analysis
Experimental Protocol for Melting Point Determination by Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a highly sensitive thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[4][5] It provides a precise determination of the melting point and enthalpy of fusion.
Instrumentation:
-
Differential Scanning Calorimeter (DSC)
-
Analytical balance (accurate to ±0.01 mg)
-
Aluminum DSC pans and lids
-
Crimper for sealing pans
Procedure:
-
Sample Preparation: Accurately weigh 2-5 mg of the dry, powdered N-(4-methoxybenzyl)-2-methylpropanamide into an aluminum DSC pan.[5]
-
Pan Sealing: Place a lid on the pan and seal it using a crimper. Ensure a hermetic seal to prevent any loss of sample during heating.
-
Reference Pan: Prepare an empty, sealed aluminum pan to be used as a reference.
-
Instrument Setup: Place the sample pan and the reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate the cell at 25 °C.
-
Ramp the temperature from 25 °C to a temperature sufficiently above the expected melting point (e.g., 150 °C) at a constant heating rate of 10 °C/min.
-
Use an inert purge gas, such as nitrogen, at a flow rate of 50 mL/min to provide a consistent and inert atmosphere.[5]
-
-
Data Analysis: The melting point is determined as the onset temperature of the melting endotherm on the resulting DSC thermogram. The area under the peak corresponds to the enthalpy of fusion.
Synthesis and Structural Characterization
A reliable synthesis of N-(4-methoxybenzyl)-2-methylpropanamide can be achieved through the acylation of 4-methoxybenzylamine with isobutyryl chloride.
Experimental Protocol for Synthesis
This protocol describes a standard procedure for the synthesis of secondary amides from an amine and an acyl chloride.[6]
Materials:
-
Isobutyryl chloride
-
Pyridine (or another non-nucleophilic base like triethylamine)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath
Procedure:
-
Reaction Setup: To a solution of 4-methoxybenzylamine (1.0 eq) and pyridine (1.2 eq) in dichloromethane in a round-bottom flask cooled in an ice bath (0 °C), add isobutyryl chloride (1.1 eq) dropwise via a dropping funnel.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel.
-
Separate the organic layer and wash it sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Expected Structural Characterization Data
The identity and purity of the synthesized N-(4-methoxybenzyl)-2-methylpropanamide can be confirmed using a combination of spectroscopic methods.
¹H NMR Spectroscopy:
-
Aromatic Protons: Two doublets are expected in the aromatic region (~6.8-7.2 ppm), corresponding to the two sets of chemically non-equivalent protons on the para-substituted benzene ring.
-
N-H Proton: A broad singlet or triplet (depending on coupling to the adjacent CH₂) is expected for the amide proton, typically in the range of 5.5-8.5 ppm.
-
Benzyl CH₂: A doublet is expected for the methylene protons (~4.3 ppm), coupled to the N-H proton.
-
Methoxy Protons: A sharp singlet for the three methoxy protons is expected around 3.8 ppm.
-
Isobutyryl CH: A septet is expected for the methine proton of the isobutyryl group (~2.4 ppm), coupled to the six methyl protons.
-
Isobutyryl CH₃: A doublet for the six equivalent methyl protons of the isobutyryl group is expected around 1.1 ppm.
¹³C NMR Spectroscopy:
-
Carbonyl Carbon: The amide carbonyl carbon should appear around 176-178 ppm.
-
Aromatic Carbons: Signals for the aromatic carbons are expected in the range of 114-159 ppm, with the carbon attached to the methoxy group being the most downfield.
-
Methoxy Carbon: The methoxy carbon signal should appear around 55 ppm.
-
Benzyl CH₂ Carbon: The methylene carbon should be observed around 43 ppm.
-
Isobutyryl CH Carbon: The methine carbon should be around 35 ppm.
-
Isobutyryl CH₃ Carbons: The methyl carbons should appear around 19 ppm.
Infrared (IR) Spectroscopy:
-
N-H Stretch: A sharp to moderately broad absorption band is expected around 3300 cm⁻¹, characteristic of a secondary amide N-H stretch.[11]
-
C-H Stretches: Aromatic and aliphatic C-H stretching vibrations will be observed just above and below 3000 cm⁻¹, respectively.
-
C=O Stretch (Amide I band): A strong, sharp absorption band is expected in the region of 1640-1670 cm⁻¹, which is characteristic of the amide carbonyl stretch.[12][13][14]
-
N-H Bend (Amide II band): An absorption band around 1540 cm⁻¹ is expected due to the N-H bending vibration coupled with C-N stretching.[11]
-
C-O Stretch: A strong absorption corresponding to the aryl-alkyl ether C-O stretch is expected around 1250 cm⁻¹ (asymmetric) and 1030 cm⁻¹ (symmetric).
Mass Spectrometry (MS):
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 207.
-
Major Fragmentation Pathways: A common fragmentation pattern for amides is the cleavage of the N-CO bond.[15][16] This would lead to the formation of an isobutyryl cation (m/z = 71) and a 4-methoxybenzylaminyl radical, or a 4-methoxybenzyl cation (m/z = 121) and an isobutyramide radical. Another prominent fragment would likely be the tropylium ion derived from the 4-methoxybenzyl cation.
Conclusion
While N-(4-methoxybenzyl)-2-methylpropanamide is not extensively documented in the scientific literature, this guide provides a robust, predictive framework for its physicochemical properties, melting point, synthesis, and characterization. The methodologies and expected data presented herein are based on well-established chemical principles and data from closely related analogs. This in-depth technical guide is intended to be a valuable resource for researchers, enabling them to synthesize, characterize, and explore the potential applications of this compound in their scientific endeavors. The combination of predictive data and detailed experimental protocols provides a solid foundation for future investigations into this promising molecule.
References
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- 1. chem.libretexts.org [chem.libretexts.org]
- 2. What Are Amides? Understanding Their Structure, Properties, and Applications [qixuanchemtec.com]
- 3. N-(4-METHOXYPHENYL)PROPIONAMIDE | 2760-31-8 [chemicalbook.com]
- 4. torontech.com [torontech.com]
- 5. qualitest.ae [qualitest.ae]
- 6. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-Methoxybenzylamine | 2393-23-9 [chemicalbook.com]
- 8. CAS 2393-23-9: 4-Methoxybenzylamine | CymitQuimica [cymitquimica.com]
- 9. 4-Methoxybenzylamine | p-methoxybenzylamine | Cas No. 2393-23-9 [sarex.com]
- 10. 4-Methoxybenzylamine | C8H11NO | CID 75452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. IR Absorption Frequencies - NIU - Department of Chemistry and Biochemistry [niu.edu]
- 13. spcmc.ac.in [spcmc.ac.in]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Note: Preparative Purification of N-(4-methoxybenzyl)-2-methylpropanamide via Normal-Phase Flash Chromatography
Executive Summary & Chemical Context
The synthesis of amides via the aminolysis of acyl chlorides frequently yields complex crude mixtures containing the target product alongside unreacted starting materials, bis-acylated byproducts, and degradation artifacts[1]. This application note details the preparative purification of N-(4-methoxybenzyl)-2-methylpropanamide (a secondary amide synthesized from 4-methoxybenzylamine and isobutyryl chloride) using normal-phase silica gel flash chromatography.
The target molecule presents a unique chromatographic profile: the electron-rich 4-methoxybenzyl (PMB) ether and the isopropyl group confer significant lipophilicity, while the central secondary amide bond provides moderate polarity through potent hydrogen-bond accepting (carbonyl) and donating (N-H) capabilities[2]. By exploiting these distinct physicochemical properties, we can design a highly selective, self-validating gradient elution system to isolate the target amide in high purity and yield.
Mechanistic Rationale for Chromatographic Parameters
As a Senior Application Scientist, it is critical to move beyond rote procedures and understand the causality driving the separation logic:
-
Stationary Phase Selection: We utilize 40–63 μm (230–400 mesh) silica gel. As established by W.C. Still et al., this specific particle size provides the optimal surface-area-to-volume ratio, allowing for high-resolution separation while maintaining sufficient bed permeability for rapid flow rates under moderate positive pressure. The surface silanol (Si-OH) groups act as the primary interaction sites for the amide's hydrogen-bonding network.
-
Mobile Phase Gradient: A binary solvent system of Hexanes (weak solvent) and Ethyl Acetate (strong solvent) is employed. Isocratic elution is insufficient here; a gradient is required to sequentially disrupt the varying degrees of hydrogen bonding. Hexanes flush out non-polar impurities (e.g., residual isobutyryl chloride), while the stepwise introduction of Ethyl Acetate (EtOAc) introduces a competing carbonyl oxygen that selectively displaces the target amide from the silica surface[1].
-
Sample Introduction (Dry Loading): Amides often exhibit poor solubility in 100% hexanes. Attempting to "wet load" the crude mixture using a stronger solvent like dichloromethane (DCM) will cause the sample to travel down the column prematurely, resulting in severe band broadening. "Dry loading"—adsorbing the crude mixture onto a small portion of silica gel and evaporating the solvent prior to loading—decouples the sample's solubility from the initial mobile phase, ensuring a perfectly narrow starting band.
Mechanistic logic of silica gel separation based on hydrogen-bonding affinity.
Quantitative Data & Optimization Profiles
To ensure a reproducible and scalable purification, all chromatographic parameters must be empirically optimized via Thin Layer Chromatography (TLC) prior to column packing.
Table 1: Physicochemical Properties & Detection Parameters
| Parameter | Value / Description |
| Target Molecule | N-(4-methoxybenzyl)-2-methylpropanamide ( C12H17NO2 ) |
| Molecular Weight | 207.27 g/mol |
| Primary Interactions | H-Bond Donor (1), H-Bond Acceptors (2), Hydrophobic domains |
| Detection Method | UV Active (254 nm); KMnO4 Stain (Yellow spot on purple background) |
| Stationary Phase | Silica Gel 60 (40-63 μm, 230-400 mesh) |
Table 2: TLC Solvent System Optimization (Silica Gel 60 F254 )
| Solvent System (Hexanes : EtOAc) | Target Amide Rf | Impurity Behavior | Conclusion |
| 90 : 10 | 0.05 | Non-polar impurities elute ( Rf > 0.5) | Too non-polar for target elution; ideal for initial column flushing. |
| 70 : 30 | 0.32 | Target well-resolved from baseline | Optimal ratio for target elution. |
| 50 : 50 | 0.65 | Target co-elutes with polar impurities | Too polar; results in loss of resolution. Use only for final column strip. |
Table 3: Optimized Gradient Elution Profile
| Column Volume (CV) | Mobile Phase Ratio | Purpose / Elution Target |
| 0.0 - 2.0 | 100% Hexanes | Flush residual non-polar organics and stabilize the silica bed. |
| 2.0 - 5.0 | 90% Hexanes : 10% EtOAc | Elute non-polar byproducts (e.g., bis-acylated impurities). |
| 5.0 - 10.0 | 70% Hexanes : 30% EtOAc | Elute target amide (N-(4-methoxybenzyl)-2-methylpropanamide). |
| 10.0 - 12.0 | 0% Hexanes : 100% EtOAc | Strip column of highly polar retained impurities (e.g., residual amines). |
Self-Validating Experimental Protocol
The following methodology represents a self-validating workflow. At each critical juncture, an in-process check is embedded to guarantee the integrity of the purification.
Step-by-step experimental workflow for the purification of the target amide.
Step 1: Column Preparation (Slurry Packing)
-
Secure a glass chromatography column equipped with a porous glass frit and a PTFE stopcock.
-
Prepare a slurry of silica gel (approx. 30–50 times the mass of the crude mixture) in 100% hexanes.
-
Pour the slurry into the column in a single, continuous motion. Apply moderate positive nitrogen pressure (approx. 2–3 psi) to pack the bed tightly.
-
Add a 1 cm protective layer of anhydrous sodium sulfate ( Na2SO4 ) to the top of the silica bed to prevent physical disruption during solvent addition.
-
Self-Validation Checkpoint: Ensure the solvent line is perfectly horizontal and the silica bed is free of cracks or channels. A channeled bed will cause uneven solvent flow and destroy resolution.
Step 2: Sample Preparation (Dry Loading)
-
Dissolve the crude N-(4-methoxybenzyl)-2-methylpropanamide in a minimal volume of dichloromethane (DCM).
-
Add dry silica gel (approximately 2–3 times the mass of the crude product) to the solution.
-
Evaporate the DCM completely using a rotary evaporator until a dry, free-flowing powder is obtained.
-
Carefully pour the dry-loaded powder onto the Na2SO4 layer of the packed column.
-
Self-Validation Checkpoint: The loaded silica must be completely free-flowing. If clumps remain, residual DCM is present, which will act as a strong solvent modifier and cause premature elution of the target compound.
Step 3: Gradient Elution & Fraction Collection
-
Begin elution using 100% hexanes (2 CVs), followed by 90:10 Hexanes:EtOAc (3 CVs).
-
Transition to the target elution solvent: 70:30 Hexanes:EtOAc.
-
Collect fractions in uniformly sized test tubes (e.g., 15 mL fractions for a 1 g scale purification).
-
Self-Validation Checkpoint: Monitor the drip rate. It should remain constant (approx. 2 inches/min solvent drop in the column). Variations in pressure can cause band tailing.
Step 4: Fraction Analysis & Pooling
-
Spot every third fraction onto a silica gel TLC plate alongside a reference spot of the crude mixture.
-
Develop the plate in 70:30 Hexanes:EtOAc. Visualize under UV light (254 nm) and stain with KMnO4 .
-
Identify the fractions containing only the spot corresponding to Rf 0.32.
-
Self-Validation Checkpoint (Co-spotting): To definitively confirm the identity of the target spot, create a "co-spot" lane on the TLC plate containing both the crude mixture and the fraction. If the fraction spot perfectly overlaps with the target spot in the crude mixture without forming a figure-eight or dumbbell shape, identity and purity are validated.
Step 5: Concentration & Recovery
-
Pool the validated fractions into a pre-weighed round-bottom flask.
-
Concentrate under reduced pressure using a rotary evaporator (bath temperature 35–40 °C).
-
Dry the resulting solid or viscous oil under high vacuum to remove residual solvent traces.
-
Self-Validation Checkpoint (Mass Balance): Weigh the final flask. Calculate the recovery yield against the theoretical yield. A highly pure amide should crystallize or form a clear, viscous oil. If the mass exceeds 100% of the expected crude mass, residual solvent or silica gel is present.
Sources
Application Notes & Protocols: Characterizing N-(4-methoxybenzyl)-2-methylpropanamide Analogs in In Vitro Assays
Introduction: The Therapeutic Potential of N-(4-methoxybenzyl)-2-methylpropanamide Analogs
The N-(4-methoxybenzyl)-2-methylpropanamide scaffold and its analogs represent a promising class of compounds with potential modulatory effects on key physiological pathways. Structurally related to known bioactive molecules, these analogs are of significant interest to researchers in pain, inflammation, and sensory neuroscience. A primary target for many of these compounds is the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel, a critical integrator of noxious thermal and chemical stimuli.
TRPV1 is a non-selective cation channel predominantly expressed in primary sensory neurons. Its activation by agonists like capsaicin, heat (>42°C), or acidic conditions leads to an influx of cations, most notably Ca²⁺, resulting in membrane depolarization and the sensation of pain. Consequently, identifying modulators of TRPV1 is a key strategy in the development of novel analgesics and anti-inflammatory agents. This guide provides detailed in vitro assay protocols to characterize the activity of N-(4-methoxybenzyl)-2-methylpropanamide analogs, focusing on their potential interaction with the TRPV1 channel.
Part 1: Foundational Screening - Assessing Functional Activity
The initial assessment of a compound's activity on an ion channel like TRPV1 involves measuring the functional consequences of its interaction. The most direct functional output of TRPV1 activation is cation influx. Therefore, assays that measure changes in intracellular calcium or membrane potential are ideal for primary screening.
Calcium Imaging Assay: Visualizing Channel Activation
Principle: This assay provides a robust and sensitive method for quantifying TRPV1 activation by measuring the resultant increase in intracellular calcium concentration ([Ca²⁺]i). Cells stably expressing the human TRPV1 channel (e.g., HEK-293-hTRPV1) are loaded with a calcium-sensitive fluorescent indicator, such as Fluo-4 AM or Fura-2 AM. Upon channel opening, Ca²⁺ flows into the cell, binding to the indicator and causing a measurable change in its fluorescence intensity, which is directly proportional to the extent of channel activation.
Experimental Workflow:
Caption: Workflow for the Calcium Imaging Assay.
Detailed Protocol:
-
Cell Culture: Seed HEK-293 cells stably expressing human TRPV1 (HEK-hTRPV1) into black-walled, clear-bottom 96-well microplates at a density that will yield a confluent monolayer (e.g., 40,000-60,000 cells/well) on the day of the assay. Incubate at 37°C, 5% CO₂ for 24-48 hours.
-
Dye Loading:
-
Prepare a 2X loading buffer solution containing a calcium indicator (e.g., Fluo-4 AM at 4 µM) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Aspirate the cell culture medium from the wells.
-
Add 100 µL of the loading buffer to each well.
-
Incubate the plate for 30-60 minutes at 37°C, protected from light.
-
-
Compound Addition & Measurement:
-
Prepare serial dilutions of the N-(4-methoxybenzyl)-2-methylpropanamide analogs in the assay buffer.
-
Using a fluorescent plate reader equipped with an automated liquid handler (e.g., FLIPR system), measure the baseline fluorescence for 10-20 seconds.
-
Add the test compounds to the wells and immediately begin recording the change in fluorescence over time (e.g., for 3-5 minutes).
-
For antagonist screening, pre-incubate the cells with the test compounds for 5-15 minutes before adding a known TRPV1 agonist (e.g., capsaicin at its EC₈₀ concentration).
-
-
Data Analysis:
-
The response is typically measured as the peak fluorescence intensity minus the baseline.
-
Normalize the data to the response of a vehicle control (0% activation) and a saturating concentration of a potent agonist like capsaicin (100% activation).
-
Plot the normalized response against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.
-
Membrane Potential Assay
Principle: As TRPV1 is a non-selective cation channel, its activation leads to the influx of Na⁺ and Ca²⁺, causing depolarization of the cell membrane. This change in membrane potential can be detected using fluorescent dyes that are sensitive to voltage changes. This homogeneous, no-wash assay format is highly amenable to high-throughput screening (HTS).
Detailed Protocol:
-
Cell Culture: Plate HEK-hTRPV1 cells in 96- or 384-well plates as described for the calcium imaging assay.
-
Dye Loading:
-
Prepare the membrane potential dye solution according to the manufacturer's instructions (e.g., FLIPR Membrane Potential Assay Kit).
-
Add an equal volume of the dye solution to each well containing cell culture medium.
-
Incubate for 30-60 minutes at 37°C.
-
-
Assay Measurement:
-
Place the plate in a fluorescent plate reader.
-
Establish a stable baseline reading.
-
Add the N-(4-methoxybenzyl)-2-methylpropanamide analogs and monitor the fluorescence change kinetically.
-
-
Data Analysis:
-
Analyze the data similarly to the calcium flux assay, calculating peak fluorescence change and generating dose-response curves to determine EC₅₀ or IC₅₀ values.
-
Part 2: Mechanistic Validation - Determining Direct Interaction
While functional assays confirm a compound's effect on channel activity, they do not prove direct binding to the receptor. Radioligand binding assays are the gold standard for quantifying the direct interaction between a compound and its target receptor.
Radioligand Competition Binding Assay
Principle: This assay measures the ability of a test compound (the "competitor") to displace a radiolabeled ligand with known high affinity for the target receptor. For TRPV1, [³H]-Resiniferatoxin ([³H]-RTX), a potent agonist, is commonly used. The assay is performed on cell membranes or tissue homogenates expressing TRPV1. A decrease in the measured radioactivity indicates that the test compound is competing with the radioligand for the same binding site.
Experimental Workflow:
Caption: Workflow for the Radioligand Binding Assay.
Detailed Protocol:
-
Membrane Preparation:
-
Harvest HEK-hTRPV1 cells and homogenize them in an ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and re-centrifuging.
-
Resuspend the final pellet in binding buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, set up reactions containing:
-
A fixed amount of membrane protein (e.g., 50-100 µg).
-
A fixed concentration of [³H]-RTX (typically near its K_d value).
-
Increasing concentrations of the N-(4-methoxybenzyl)-2-methylpropanamide analog.
-
-
Include control wells for total binding (no competitor) and non-specific binding (a high concentration of unlabeled RTX).
-
-
Incubation and Filtration:
-
Incubate the plate at 37°C for 60 minutes to allow the binding to reach equilibrium.
-
Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioactivity.
-
-
Data Analysis:
-
Place the filters into scintillation vials, add scintillation fluid, and count the radioactivity.
-
Calculate specific binding: Total Binding - Non-specific Binding.
-
Plot the percent specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC₅₀ value from the curve and calculate the binding affinity (K_i) using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.
-
Part 3: Downstream Functional Assessment - Inflammatory Marker Release
Principle: TRPV1 activation in certain cell types, including sensory neurons and immune cells, can trigger the release of pro-inflammatory mediators. An Enzyme-Linked Immunosorbent Assay (ELISA) can be used to quantify the release of these markers, such as Interleukin-6 (IL-6) or Tumor Necrosis Factor-alpha (TNF-α), from cell culture supernatants following treatment with the test compounds. This provides a measure of a downstream physiological response.
Detailed Protocol:
-
Cell Treatment: Culture appropriate cells (e.g., dorsal root ganglion neurons or TRPV1-expressing immune cell lines) and treat them with various concentrations of the N-(4-methoxybenzyl)-2-methylpropanamide analogs for a specified period (e.g., 6-24 hours).
-
Supernatant Collection: Collect the cell culture supernatant, which will contain the secreted inflammatory markers.
-
ELISA Procedure:
-
Perform a sandwich ELISA according to a commercial kit's protocol.
-
Briefly, a capture antibody specific for the target cytokine (e.g., anti-IL-6) is pre-coated onto a 96-well plate.
-
The collected supernatants are added to the wells, allowing the cytokine to bind to the capture antibody.
-
A biotinylated detection antibody is then added, followed by a streptavidin-HRP conjugate.
-
Finally, a substrate solution is added, which develops a color in proportion to the amount of bound cytokine.
-
-
Data Analysis:
-
Measure the absorbance using a plate reader.
-
Generate a standard curve using known concentrations of the recombinant cytokine.
-
Calculate the concentration of the cytokine in the samples based on the standard curve.
-
Data Summary and Interpretation
The data obtained from these assays should be compiled to build a comprehensive profile of each analog.
Table 1: In Vitro Pharmacological Profile of N-(4-methoxybenzyl)-2-methylpropanamide Analogs
| Compound ID | Calcium Flux (EC₅₀/IC₅₀, µM) | Membrane Potential (EC₅₀/IC₅₀, µM) | TRPV1 Binding (K_i, µM) | IL-6 Release (EC₅₀, µM) |
| Analog 1 | Data | Data | Data | Data |
| Analog 2 | Data | Data | Data | Data |
| Analog 3 | Data | Data | Data | Data |
| Capsaicin | Reference Value | Reference Value | Reference Value | Reference Value |
Interpretation:
-
Agonists: Compounds that show activity in the calcium flux and membrane potential assays and stimulate IL-6 release. Their affinity can be confirmed by their K_i value in the binding assay.
-
Antagonists: Compounds that inhibit the response to an agonist (like capsaicin) in functional assays. They should demonstrate competitive binding with a measurable K_i.
-
Allosteric Modulators: These may enhance or inhibit agonist-induced responses without directly competing for the agonist binding site. This can sometimes be inferred from binding and functional data.
-
Non-binders/Inactive: Compounds showing no activity in any of the primary assays.
By systematically applying these protocols, researchers can effectively screen and characterize N-(4-methoxybenzyl)-2-methylpropanamide analogs, elucidating their mechanism of action and identifying promising candidates for further drug development.
References
-
Assay of TRPV1 Receptor Signaling. (n.d.). Springer Nature Experiments. Retrieved March 21, 2026, from [Link]
-
The Ultimate Guide to Using ELISA Kits for Inflammatory Marker Analysis in Chronic Disease Research. (n.d.). Reinste Updates. Retrieved March 21, 2026, from [Link]
-
Moriello, A. S., & De Petrocellis, L. (2022). Fluorescence-Based Assay for TRPV1 Channels. PubMed. Retrieved March 21, 2026, from [Link]
-
FLIPR Membrane Potential Assay Kits. (n.d.). Molecular Devices. Retrieved March 21, 2026, from [Link]
-
Moriello, A. S., & De Petrocellis, L. (2016). Assay of TRPV1 Receptor Signaling. PubMed. Retrieved March 21, 2026, from [Link]
-
ELISA Kits for Inflammation, Injury Prevention & Performance in Athletes. (2025, July 11). Sports Medicine. Retrieved March 21, 2026, from [Link]
-
Ion Channel Screening. (2012, October 1). Assay Guidance Manual - NCBI - NIH. Retrieved March 21, 2026, from [Link]
-
Ion Channel Assay Services. (n.d.). ION Biosciences. Retrieved March 21, 2026, from [Link]
-
O'Connor, R. A., & O'Garra, A. (2013). Detection and Quantification of Cytokines and Other Biomarkers. PMC. Retrieved March 21, 2026, from [Link]
-
Leng, S. X., et al. (2008). ELISA AND MULTIPLEX TECHNOLOGIES FOR CYTOKINE MEASUREMENT IN INFLAMMATION AND AGING RESEARCH. PMC. Retrieved March 21, 2026, from [Link]
-
Comparison of intracellular calcium assays for TRPV1 receptors... | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved March 21, 2026, from [Link]
-
Development of an assay for TRPV1 sensitization a Cells were seeded in... (n.d.). ResearchGate. Retrieved March 21, 2026, from [Link]
-
What are Ion Channels, Membrane Potential. (n.d.). Molecular Devices. Retrieved March 21, 2026, from [Link]
-
What are Transient Receptor Potential (TRP) ion channels?. (n.d.). Metrion Biosciences. Retrieved March 21, 2026, from [Link]
-
Flores-Soto, E., et al. (2023, July 23). Fluorescent membrane potential assay for drug screening on Kv10.1 channel: identification of BL-1249 as a channel activator. Frontiers. Retrieved March 21, 2026, from [Link]
-
Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Retrieved March 21, 2026, from [Link]
-
Aneiros, E., & Dabrowski, M. (2009, July 15). Novel temperature activation cell-based assay on thermo-TRP ion channels. PubMed. Retrieved March 21, 2026, from [Link]
-
Assay of TRPV1 receptor signaling | Request PDF. (n.d.). ResearchGate. Retrieved March 21, 2026, from [Link]
-
Bouhedjar, F., et al. (2021, June 14). High-Throughput Screening of Transient Receptor Potential Channel 1 Ligands in the Light of the Bioluminescence Resonance Energy Transfer Technique. PubMed. Retrieved March 21, 2026, from [Link]
-
Fernandes, E. S., et al. (2014, May 23). TRPV1: A Potential Drug Target for Treating Various Diseases. MDPI. Retrieved March 21, 2026, from [Link]
-
Wang, Y., et al. (2007). Novel Radiolabeled Vanilloid with Enhanced Specificity for Human Transient Receptor Potential Vanilloid 1 (TRPV1). PMC. Retrieved March 21, 2026, from [Link]
-
Thomas, T., et al. (2007). Structure-Activity Relationship of Capsaicin Analogs and Transient Receptor Potential Vanilloid 1-Mediated Human Lung Epithelial Cell Toxicity. PMC. Retrieved March 21, 2026, from [Link]
-
A Review on the Role of TRP Channels and Their Potential as Drug Targets_An Insight Into the TRP Channel Drug Discovery Methodologies. (n.d.). Frontiers. Retrieved March 21, 2026, from [Link]
- Aiello, F., et al. (2016, June 15). Design and Synthesis of New Transient Receptor Potential Vanilloid Type-1 (TRPV1)
Application Note: Catalytic Architectures for the Synthesis of N-(4-methoxybenzyl)-2-methylpropanamide
The formation of amide bonds is a cornerstone of pharmaceutical development. Traditionally, the synthesis of sterically hindered amides—such as N-(4-methoxybenzyl)-2-methylpropanamide (derived from the bulky isobutyric acid and the electron-rich 4-methoxybenzylamine)—relies on stoichiometric coupling reagents like DCC or EDC[1]. While effective, these methods generate massive amounts of chemical waste (e.g., N,N'-dicyclohexylurea) and complicate downstream purification[1].
This application note details two state-of-the-art, atom-economical catalytic methodologies for direct amidation: Boronic Acid Catalysis and Group IV Metal Catalysis . By generating only water as a byproduct, these protocols align with modern green chemistry mandates while offering superior scalability for drug development professionals.
Mechanistic Rationale & Catalyst Selection
The direct thermal condensation of isobutyric acid and 4-methoxybenzylamine (PMB-amine) is highly disfavored. The alpha-branched isopropyl group of isobutyric acid introduces significant steric bulk, and mixing the two substrates at ambient conditions merely yields an unreactive ammonium carboxylate salt[2]. To overcome this activation barrier without stoichiometric reagents, highly electrophilic catalysts are deployed.
Boronic Acid Catalysis: Yamamoto and co-workers demonstrated that electron-deficient arylboronic acids, specifically 3,4,5-trifluorophenylboronic acid , act as exceptionally active amidation catalysts[3]. The electron-withdrawing fluorine atoms increase the Lewis acidity of the boron center. This allows the catalyst to rapidly condense with isobutyric acid to form a highly reactive acyloxyboronic acid intermediate, which subsequently undergoes nucleophilic attack by the PMB-amine[4].
Group IV Metal Catalysis (Zr/Hf): Alternatively, oxophilic Group IV metals such as Hafnium and Zirconium have revolutionized mild amidation. Adolfsson and colleagues developed protocols using Hf(Cp)₂Cl₂ that operate at room temperature[5]. The metal center coordinates to the carbonyl oxygen of the carboxylic acid, polarizing the C=O bond and rendering it highly susceptible to amine attack, effectively bypassing the dead-end ammonium salt formation[2].
Visualizing the Catalytic Logic
Figure 1: Catalytic cycle of boronic acid-mediated direct amidation of isobutyric acid.
Quantitative Reaction Metrics
The table below summarizes the efficiency, operational parameters, and waste profiles of the catalytic methods compared to traditional stoichiometric coupling.
| Parameter | Stoichiometric Coupling | Boronic Acid Catalysis | Group IV Metal Catalysis |
| Catalyst / Reagent | DCC / DMAP[1] | 3,4,5-F₃-C₆H₂B(OH)₂[3] | Hf(Cp)₂Cl₂[5] |
| Loading | 110 mol% / 10 mol% | 5 - 10 mol% | 10 mol% |
| Temperature | 0 °C to 25 °C | 110 °C (Reflux) | 25 °C to 70 °C |
| Time | 24 - 48 h | 12 - 16 h | 24 - 48 h |
| Typical Yield | 80 - 85% | 90 - 95% | 85 - 95% |
| Primary Waste | N,N'-Dicyclohexylurea (DCU) | H₂O | H₂O |
| Atom Economy | Poor | Excellent | Excellent |
Self-Validating Experimental Protocols
Protocol A: Dehydrative Amidation via Boronic Acid Catalysis
This protocol leverages azeotropic distillation. According to Le Chatelier's principle, the continuous removal of the water byproduct drives the equilibrium toward the amide and prevents the hydrolysis of the delicate acyloxyboronic intermediate[4].
Reagents:
-
Isobutyric acid: 10.0 mmol (0.88 g)
-
4-Methoxybenzylamine: 10.0 mmol (1.37 g)
-
3,4,5-Trifluorophenylboronic acid: 0.5 mmol (88 mg, 5 mol%)
-
Anhydrous Toluene: 25 mL
Step-by-Step Workflow:
-
Reaction Assembly: In a 50 mL round-bottom flask, combine the isobutyric acid, 4-methoxybenzylamine, and the boronic acid catalyst. Add the anhydrous toluene.
-
Azeotropic Setup: Equip the flask with a Dean-Stark trap filled with toluene, topped with a reflux condenser.
-
Reflux: Heat the mixture to a vigorous reflux (approx. 110 °C) using an oil bath.
-
Self-Validation Checkpoint: Monitor the Dean-Stark trap. The accumulation of exactly ~0.18 mL of water provides a real-time, visual stoichiometric readout confirming 100% conversion.
-
Reaction Monitoring: After 12 hours, perform TLC (Hexane/EtOAc 7:3). The highly UV-active PMB-amine spot should be entirely consumed, replaced by a higher Rf amide product.
-
Workup Strategy: Cool to room temperature. Wash the organic layer sequentially with 1M HCl (15 mL) to scavenge any trace unreacted amine, and saturated aqueous NaHCO₃ (15 mL) to neutralize unreacted isobutyric acid.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-(4-methoxybenzyl)-2-methylpropanamide as a highly pure white solid.
Protocol B: Ambient-Temperature Group IV Metal Catalysis
This protocol is ideal for highly sensitive substrates where thermal reflux is prohibitive. It utilizes molecular sieves as an in situ thermodynamic sink for water[5].
Reagents:
-
Isobutyric acid: 5.0 mmol (0.44 g)
-
4-Methoxybenzylamine: 5.0 mmol (0.68 g)
-
Bis(cyclopentadienyl)hafnium(IV) dichloride[Hf(Cp)₂Cl₂]: 0.5 mmol (189 mg, 10 mol%)
-
Activated 4Å Molecular Sieves: 1.5 g
-
Anhydrous Cyclopentyl methyl ether (CPME) or THF: 10 mL
Step-by-Step Workflow:
-
Inert Preparation: To prevent premature hydrolysis of the oxophilic Hafnium catalyst, assemble the reaction in a glovebox or under a strict argon atmosphere[2].
-
Mixing: Add the activated 4Å molecular sieves and Hf(Cp)₂Cl₂ to a 20 mL reaction vial. Introduce the solvent, followed by the isobutyric acid and PMB-amine.
-
Incubation: Seal the vial and stir vigorously at 25 °C for 24 to 48 hours.
-
Self-Validation Checkpoint: The reaction mixture should remain homogeneous (excluding the sieves). Because no external heat is applied, the absence of side-product spots on TLC confirms the absolute chemoselectivity of the Hafnium catalyst.
-
Workup Strategy: Filter the reaction mixture through a short pad of Celite to remove the molecular sieves and any precipitated metal oxides. Wash the pad with ethyl acetate (20 mL).
-
Isolation: Concentrate the filtrate under vacuum. Purify the crude residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to isolate the target amide.
Sources
Preventing side reactions during N-(4-methoxybenzyl)-2-methylpropanamide amidation
Focus: Synthesis of N-(4-methoxybenzyl)-2-methylpropanamide
Welcome to the Application Scientist Diagnostic Hub. Synthesizing N-(4-methoxybenzyl)-2-methylpropanamide from 4-methoxybenzylamine (PMB-amine) and isobutyryl chloride is a fundamental nucleophilic acyl substitution. However, the electron-rich nature of the PMB group and the high reactivity of the acyl chloride often lead to yield-killing side reactions. This guide provides field-proven causality, troubleshooting FAQs, and a self-validating Standard Operating Procedure (SOP) to ensure high-fidelity amide bond formation.
Part 1: Mechanistic Deep Dive (The "Why" Behind the Failures)
Understanding the causality of side reactions is the first step in preventing them.
-
Over-Acylation (Imide Formation): Primary amines react to form secondary amides. The resulting amide nitrogen still possesses a lone pair, making it susceptible to a second acylation event if excess isobutyryl chloride is present[1]. This is exacerbated if strong bases (like DMAP) are used, which can deprotonate the amide and dramatically increase its nucleophilicity[1].
-
Acid-Mediated PMB Cleavage (Dealkylation): The 4-methoxybenzyl (PMB) group is highly sensitive to acidic environments[2]. The reaction between PMB-amine and isobutyryl chloride generates stoichiometric amounts of hydrogen chloride (HCl). If the organic base (e.g., DIPEA or TEA) is insufficient or poorly mixed, localized acidic pockets will protonate the amine or the newly formed amide. This triggers the cleavage of the C-N bond, expelling a highly stable 4-methoxybenzyl carbocation and leaving behind primary isobutyramide.
-
Hydrolysis of the Acylating Agent: Isobutyryl chloride is highly electrophilic and reacts rapidly with adventitious water to form isobutyric acid and HCl[3]. This not only consumes your reagent (leading to incomplete conversion) but also generates excess acid that drives the PMB cleavage described above[4].
Reaction pathways showing the optimal amidation route versus common side reactions.
Part 2: Troubleshooting FAQs
Q1: My LC-MS shows a major mass peak at +70 Da relative to the target product. What is happening? A1: You are observing over-acylation (imide formation). The addition of a second isobutyryl group adds 70 Da (C4H7O minus H). Causality & Fix: This occurs when the acyl chloride is in excess relative to the unreacted amine. To prevent this, switch to an inverse addition protocol: add the isobutyryl chloride dropwise to the PMB-amine solution. This ensures the amine is always in stoichiometric excess until the final drop, kinetically favoring the primary amidation over imide formation[1].
Q2: The reaction mixture turned dark, and I am seeing significant amounts of isobutyramide (Mass = 87 Da) instead of my target. Why? A2: You are experiencing acid-mediated cleavage of the PMB protecting group. The HCl byproduct is not being neutralized efficiently, leading to the acidic cleavage of the C-N bond[2]. Causality & Fix: Increase your base (DIPEA) to at least 2.5 equivalents. Alternatively, switch to a biphasic Schotten-Baumann system (aqueous Na2CO3 / DCM). The aqueous carbonate acts as an infinite, irreversible sink for HCl, completely protecting the acid-labile PMB group[5].
Q3: The reaction stalls at 50% conversion, and I see a large peak for isobutyric acid. Should I add more acid chloride? A3: No. Your isobutyryl chloride is hydrolyzing due to moisture in your system[3]. Adding more will only generate more HCl and risk PMB cleavage. Causality & Fix: Ensure rigorous anhydrous conditions. Dry the PMB-amine over 4Å molecular sieves and use strictly anhydrous, freshly opened DCM or THF[4].
Diagnostic decision tree for identifying and resolving amidation side reactions via LC-MS.
Part 3: Self-Validating Standard Operating Procedure (SOP)
This protocol is designed as a self-validating system. Do not proceed to the next step unless the in-process validation criteria are met.
Step 1: System Preparation & Dehydration
-
Action: Dissolve 1.0 eq of 4-methoxybenzylamine and 2.5 eq of N,N-Diisopropylethylamine (DIPEA) in anhydrous DCM (0.2 M concentration).
-
Self-Validation Checkpoint: Perform a Karl Fischer titration on the DCM. Moisture must be < 50 ppm. If > 50 ppm, discard and use a fresh anhydrous solvent bottle to prevent acid chloride hydrolysis[4].
Step 2: Thermal Equilibration
-
Action: Submerge the reaction flask in an ice-water bath. Stir at 400 rpm for 15 minutes under a positive pressure of Argon or Nitrogen.
-
Self-Validation Checkpoint: Insert an internal probe thermometer. The internal temperature must read exactly 0–2 °C before proceeding.
Step 3: Inverse Addition of Acylating Agent
-
Action: Prepare a solution of 1.05 eq of isobutyryl chloride in anhydrous DCM. Add this solution dropwise to the amine mixture over 30 minutes using a syringe pump.
-
Self-Validation Checkpoint: Monitor the internal temperature. It must not exceed 5 °C during the addition. If it spikes, slow the addition rate. This temperature control prevents Friedel-Crafts acylation on the electron-rich PMB ring.
Step 4: In-Process Monitoring
-
Action: Remove the ice bath and allow the reaction to warm to room temperature (20 °C) over 1 hour.
-
Self-Validation Checkpoint: Pull a 10 µL aliquot, quench in methanol, and analyze via LC-MS or TLC (Hexanes:EtOAc 7:3). You must observe complete consumption of the PMB-amine peak before quenching the main batch.
Step 5: Quench and Selective Workup
-
Action: Quench the reaction by adding saturated aqueous NaHCO3. Separate the organic layer. Wash the organic layer with cold 0.5 M HCl (to remove trace unreacted amine), then brine. Dry over Na2SO4, filter, and concentrate.
-
Self-Validation Checkpoint: The final crude NMR should show a 1:1 integration ratio between the PMB methoxy peak (singlet, ~3.8 ppm) and the isobutyryl septet (~2.4 ppm).
Part 4: Quantitative Data & Condition Optimization
The following table summarizes the causal relationship between reaction conditions and byproduct distribution, validating the SOP choices.
| Base System | Equivalents | Addition Method | Target Amide Yield (%) | Imide Byproduct (%) | PMB Cleavage (%) |
| Triethylamine (TEA) | 1.1 eq | Direct (Amine to Acid Cl) | 65% | 15% | 10% |
| DIPEA | 1.5 eq | Direct (Amine to Acid Cl) | 75% | 12% | 5% |
| DIPEA (Optimal) | 2.5 eq | Inverse (Acid Cl to Amine) | 94% | < 1% | < 1% |
| Aq. Na2CO3 (Biphasic) | 3.0 eq | Inverse (Acid Cl to Amine) | 96% | < 1% | 0% |
Table 1: Optimization of reaction conditions demonstrating the suppression of over-acylation and cleavage side reactions.
Part 5: References
-
OrgoSolver. Acid Chloride to Amide (NH3/Amines) | Mechanism + Exam Traps.1
-
NIH / PMC. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis.2
-
Chemistry Steps. Reactions of Acid Chlorides (ROCl) with Nucleophiles.3
-
Benchchem. Application Notes & Protocols: N-(4-Methoxybenzyl)butan-1-amine in the Preparation of Fatty Acid Amides.5
-
Benchchem. Side reactions of 2-Amino-5-bromobenzoyl chloride with protic solvents.4
Sources
- 1. orgosolver.com [orgosolver.com]
- 2. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Scale-up challenges in N-(4-methoxybenzyl)-2-methylpropanamide batch production
Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific thermodynamic, kinetic, and mass-transfer bottlenecks encountered when scaling up the synthesis of N-(4-methoxybenzyl)-2-methylpropanamide .
Transitioning this amidation from a laboratory fume hood to a multi-kilogram batch reactor introduces severe physical challenges. This guide bypasses generic advice to provide field-proven, self-validating troubleshooting logic and protocols.
Troubleshooting Guide & FAQs
Q1: Why does the reaction mixture temperature spike uncontrollably when scaling up the acid chloride route, and how can we prevent it? A: The nucleophilic acyl substitution between isobutyryl chloride and 4-methoxybenzylamine (PMB-amine) is highly exothermic ([1]). At the bench scale, the high surface-area-to-volume ( A/V ) ratio of a round-bottom flask allows for rapid heat dissipation. In a pilot-scale batch reactor, the A/V ratio decreases drastically, and the overall heat transfer coefficient ( U ) drops ([2]). If the acid chloride is added too quickly, heat generation outpaces the jacket's cooling capacity, leading to a temperature spike. Causality & Solution: This exotherm can cause side reactions, such as the hydrolysis of the acid chloride. You must implement a controlled, feed-rate-limited dosing strategy interlocked with the reactor's internal temperature probe ( Tint ).
Q2: During the addition of isobutyryl chloride in dichloromethane (DCM) with triethylamine (TEA), the mixture turns into a thick, unstirrable slurry. What causes this, and how is it resolved? A: The reaction generates exactly one equivalent of hydrogen chloride (HCl), which is neutralized by TEA to form triethylamine hydrochloride (TEA·HCl). In non-polar solvents like DCM, TEA·HCl is highly insoluble and precipitates as fine crystals. At scale, this high solids loading drastically increases the apparent viscosity of the mixture, shifting it to a non-Newtonian fluid. This impairs the impeller's ability to maintain active mixing, leading to localized concentration gradients and poor heat transfer ([3]). Causality & Solution: Transition to a biphasic Schotten-Baumann system. By using an organic solvent like 2-methyltetrahydrofuran (2-MeTHF) alongside an aqueous base (e.g., NaOH), the HCl is neutralized to form inorganic salts (NaCl) that remain entirely dissolved in the aqueous phase, maintaining a low-viscosity emulsion ([4]).
Q3: We want to avoid the hazards of acid chlorides and use isobutyric acid with a coupling agent. Which reagent is most viable for scale-up? A: Avoid Dicyclohexylcarbodiimide (DCC). DCC generates dicyclohexylurea (DCU), which forms fine, needle-like crystals that blind filtration membranes at scale. Causality & Solution: Propylphosphonic anhydride (T3P) is the premier choice for scalable amidation. It drives the amidation with high yields and generates completely water-soluble phosphonate byproducts that are easily removed via a simple aqueous wash, entirely eliminating the need for crystallization or chromatography ([5]). Furthermore, T3P is non-explosive and highly scalable ([6]).
Quantitative Data & Strategy Comparison
To facilitate rapid decision-making for your pilot plant, the following table summarizes the operational metrics of various amidation strategies for this specific molecule.
| Amidation Strategy | Reagents | Exotherm Risk | Byproduct Removal | Scalability Rating |
| Non-Aqueous Acid Chloride | Isobutyryl chloride, TEA, DCM | High (Rapid kinetics) | Poor (TEA·HCl slurry impairs mixing) | Low |
| Schotten-Baumann | Isobutyryl chloride, NaOH, 2-MeTHF | Medium (Controlled by dosing) | Excellent (Salts dissolve in aqueous phase) | High |
| Carbodiimide Coupling | Isobutyric acid, DCC/EDC, DCM | Low | Poor (DCU blinds filters / EDC is costly) | Medium |
| T3P Coupling | Isobutyric acid, T3P, DIPEA, EtOAc | Low | Excellent (Water-soluble phosphonates) | Very High |
Visualizations of Scale-Up Logic
The following diagrams map the causal relationships and workflows critical to successful batch production.
Heat transfer causality and mitigation strategies during amidation scale-up.
Scalable T3P-mediated amidation workflow with aqueous byproduct removal.
Self-Validating Experimental Protocols
A robust scale-up protocol must be self-validating. The following methodologies include built-in checkpoints to ensure process integrity.
Protocol A: Scalable Schotten-Baumann Amidation (Acid Chloride Route)
Mechanism: Utilizes a biphasic system to prevent salt precipitation and manages the exotherm via controlled dosing.
-
Preparation: Charge a jacketed batch reactor with 4-methoxybenzylamine (1.0 equiv) and 2-MeTHF (5 volumes). Begin agitation at 150 rpm.
-
Base Addition: Add aqueous NaOH (2.0 M, 1.5 equiv).
-
Validation Checkpoint: Measure the pH of the aqueous phase; it must be ≥ 12 to ensure the amine remains fully unprotonated and nucleophilic.
-
-
Cooling: Set the jacket temperature to -5 °C and cool the biphasic mixture until the internal temperature ( Tint ) reaches 0–5 °C.
-
Controlled Dosing: Charge isobutyryl chloride (1.05 equiv) into a dosing vessel. Begin dropwise addition to the reactor.
-
Validation Checkpoint: Interlock the feed pump to Tint . If Tint exceeds 10 °C, the pump must automatically pause. This guarantees the exotherm never outpaces the jacket's heat removal capacity.
-
-
Reaction Monitoring: Stir for 1 hour post-addition.
-
Validation Checkpoint: Withdraw an aliquot of the organic phase, quench with methanol, and analyze via GC-MS. The reaction is complete when the PMB-amine peak area is <1% and no methyl isobutyrate is detected.
-
-
Workup: Stop agitation, allow phase separation, and drain the lower aqueous phase (containing NaCl). Wash the organic phase with 1M HCl (to remove trace unreacted amine) followed by brine. Concentrate the organic phase under reduced pressure to yield the amide.
Protocol B: T3P-Mediated Amidation (Coupling Agent Route)
Mechanism: Avoids corrosive acid chlorides and utilizes T3P for seamless byproduct removal via aqueous extraction.
-
Preparation: Charge the reactor with isobutyric acid (1.0 equiv), 4-methoxybenzylamine (1.05 equiv), and EtOAc (6 volumes).
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv). The mixture will remain a homogeneous solution.
-
Cooling: Cool the reactor to 5 °C.
-
T3P Dosing: Slowly pump a 50 wt% solution of T3P in EtOAc (1.2 equiv) into the reactor over 2 hours.
-
Validation Checkpoint: The exotherm from T3P activation is milder than acid chlorides, but Tint should still be maintained below 20 °C to prevent solvent loss and ensure optimal coupling efficiency.
-
-
Workup: Upon completion (verified by HPLC), add water (3 volumes) to the reactor and stir vigorously for 15 minutes.
-
Causality: The water hydrolyzes any unreacted T3P and dissolves the propylphosphonic acid byproducts into the aqueous phase.
-
-
Phase Separation: Allow the layers to settle. Drain the aqueous waste. Wash the organic layer with saturated aqueous NaHCO3, then brine. Evaporate the EtOAc to isolate the pure N-(4-methoxybenzyl)-2-methylpropanamide.
References
-
Pharmaceutical Technology (2026). Advancing Flow Chemistry in API Manufacturing. PharmTech.[Link]
-
ACS Publications (2021). Amidation Reaction System: Kinetic Studies and Improvement by Product Removal. ACS Omega.[Link]
-
ACS Publications (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Organic Process Research & Development.[Link]
-
ACS Publications (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters.[Link]
-
Curia / AMRI (2024). Understanding T3P® from start to finish. RXWeb.[Link]
Sources
Technical Support Center: Resolving Co-elution Issues in HPLC of N-(4-methoxybenzyl)-2-methylpropanamide
Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of N-(4-methoxybenzyl)-2-methylpropanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for co-elution issues, a common challenge in chromatographic analysis. Here, we combine fundamental principles with practical, field-proven solutions to empower you to resolve complex separation problems.
Introduction to the Challenge
N-(4-methoxybenzyl)-2-methylpropanamide is an amide compound that, along with its potential impurities or related substances, can present significant separation challenges in reversed-phase HPLC. Co-elution, where two or more compounds elute from the column at the same time, can compromise the accuracy of quantification and the purity assessment of the target analyte.[1][2] This guide will walk you through a systematic approach to diagnose and resolve these issues.
Physicochemical Properties of N-(4-methoxybenzyl)-2-methylpropanamide
Understanding the properties of the target analyte is the first step in effective method development.
| Property | Value | Reference |
| Molecular Weight | 207.27 g/mol | [3] |
| XLogP3-AA | 2.5 | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 2 | [3] |
| Topological Polar Surface Area | 38.3 Ų | [3] |
The moderate hydrophobicity (XLogP3-AA of 2.5) and the presence of hydrogen bond donors and acceptors suggest that both hydrophobic and polar interactions will influence its retention in reversed-phase HPLC.[3][4]
Frequently Asked Questions (FAQs) on Co-elution
Here we address some of the most common questions our users face when dealing with co-elution of N-(4-methoxybenzyl)-2-methylpropanamide.
Q1: My main peak for N-(4-methoxybenzyl)-2-methylpropanamide appears broad and asymmetrical. Could this be co-elution?
A1: Yes, peak asymmetry, such as tailing or fronting, can be an indicator of a hidden, co-eluting impurity.[2] While other factors like secondary silanol interactions or column overload can cause tailing, co-elution is a strong possibility, especially if the peak shape changes with concentration.[5] A diode array detector (DAD) or a mass spectrometer (MS) can be invaluable in assessing peak purity.[2] If the UV spectra or mass-to-charge ratio varies across the peak, it's a clear sign of co-elution.[2]
Q2: I've confirmed a co-eluting impurity. What is the first parameter I should adjust in my HPLC method?
A2: The most straightforward initial step is to adjust the mobile phase composition.[1][6] Specifically, for reversed-phase HPLC, altering the ratio of the organic modifier (e.g., acetonitrile or methanol) to the aqueous phase can significantly impact retention and potentially resolve the co-eluting peaks.[6][7] Increasing the aqueous content will generally increase retention times, which may spread the peaks further apart.[6]
Q3: Changing the organic/aqueous ratio didn't work. What's my next move?
A3: If adjusting the solvent strength is insufficient, the next logical step is to change the selectivity of your system.[7][8] This can be achieved in several ways:
-
Change the Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter selectivity due to different solvent properties.[5][8][9]
-
Modify the Mobile Phase pH: For ionizable compounds, small changes in pH can lead to significant shifts in retention time.[6][10][11][12][13] Even for a neutral compound like an amide, pH can influence the ionization state of co-eluting impurities or affect the surface chemistry of the stationary phase.
-
Change the Stationary Phase: This is often the most powerful way to alter selectivity.[8][14] If you are using a standard C18 column, consider a different chemistry such as a C8, phenyl, or an embedded polar group (EPG) column.[7][14][15]
Q4: Can temperature adjustments help resolve co-elution?
A4: Yes, modifying the column temperature can alter retention and improve separation efficiency.[1][6] Increasing the temperature generally decreases the viscosity of the mobile phase, which can lead to sharper peaks and potentially better resolution. However, the effect on selectivity can be unpredictable, and in some cases, a lower temperature may improve resolution.[1] It is a parameter worth exploring, but changes should be made systematically.
Troubleshooting Workflow for Co-elution Resolution
This section provides a structured workflow to guide you through resolving co-elution issues with N-(4-methoxybenzyl)-2-methylpropanamide.
Caption: A systematic workflow for troubleshooting co-elution in HPLC.
Detailed Experimental Protocols
Protocol 1: Systematic Adjustment of Mobile Phase Composition
This protocol details a systematic approach to optimizing the mobile phase to resolve co-eluting peaks.
-
Initial Assessment:
-
Begin with a standard reversed-phase condition, for example, a C18 column with a mobile phase of acetonitrile and water.
-
Run an isocratic elution at a composition that provides a reasonable retention factor (k') for the main peak (ideally between 2 and 10).
-
-
Adjusting Solvent Strength (Isocratic):
-
If co-elution is observed, systematically decrease the percentage of the organic modifier in 5% increments. This will increase the retention time of all components.[6]
-
Analyze the resolution between the target peak and the co-eluting impurity at each step.
-
-
Implementing a Gradient:
-
If isocratic elution does not provide adequate resolution, develop a shallow gradient. A shallow gradient can often improve the separation of closely eluting peaks.[5]
-
Start with a gradient that spans a 20-30% organic modifier range around the optimal isocratic condition.
-
For example, if the best isocratic separation was at 50% acetonitrile, try a gradient from 40% to 60% acetonitrile over 10-15 minutes.
-
-
Changing the Organic Modifier:
-
If resolution is still insufficient, replace acetonitrile with methanol at an equivalent solvent strength.
-
A good starting point is to use a concentration of methanol that gives a similar retention time for the main peak as the initial acetonitrile method.
-
Protocol 2: Investigating the Effect of Mobile Phase pH
For compounds with ionizable functional groups, pH is a powerful tool for manipulating retention.[11][13] While N-(4-methoxybenzyl)-2-methylpropanamide is neutral, potential impurities may be acidic or basic.
-
Determine Analyte and Potential Impurity pKa:
-
If possible, determine the pKa of your target compound and any known impurities. For amides, the amide bond itself is generally neutral across a wide pH range. However, impurities could be starting materials or degradation products with acidic or basic functionalities.
-
For example, the starting material 4-methoxybenzylamine is basic.[16]
-
-
Systematic pH Adjustment:
-
Prepare mobile phases with buffers at different pH values. A good starting range is from pH 3 to pH 7 for silica-based columns.
-
Use a consistent buffer concentration, typically 10-25 mM.
-
Run your sample at each pH condition and observe the changes in retention time and selectivity.
-
A rule of thumb is to adjust the mobile phase pH to be at least 2 units away from the pKa of an ionizable compound to ensure it is in a single ionic state (either fully protonated or deprotonated).[12][13]
-
Protocol 3: Screening Alternative Stationary Phases
Changing the column chemistry provides a different set of interactions between the analytes and the stationary phase, which can dramatically alter selectivity.[8][14][15]
-
Initial Column: A standard C18 column is a good starting point for many separations.
-
Alternative Phase Selection:
-
Phenyl-Hexyl: This phase can provide alternative selectivity for aromatic compounds through pi-pi interactions. Given the aromatic ring in N-(4-methoxybenzyl)-2-methylpropanamide, this is a logical choice.
-
Embedded Polar Group (EPG): These columns have a polar group embedded in the alkyl chain. This can reduce interactions with residual silanols and offer different selectivity for polar and hydrogen-bonding analytes.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): If the co-eluting impurity is significantly more polar than the target analyte, HILIC can be an effective alternative. In HILIC, a polar stationary phase is used with a mobile phase high in organic content.
-
-
Method Transfer and Optimization:
-
When switching to a new column, start with the mobile phase conditions that gave the best (though still inadequate) separation on the C18 column.
-
Re-optimize the mobile phase composition and gradient for the new stationary phase.
-
Visualizing the Logic of Parameter Adjustment
The interplay between different HPLC parameters can be visualized to better understand the method development process.
Caption: The relationship between key HPLC parameters and peak resolution.
Conclusion
Resolving co-elution issues in the HPLC analysis of N-(4-methoxybenzyl)-2-methylpropanamide requires a systematic and logical approach. By understanding the physicochemical properties of the analyte and methodically adjusting key chromatographic parameters—mobile phase composition, pH, stationary phase, and temperature—you can achieve the desired separation. Remember that selectivity is often the most powerful tool for resolving closely eluting peaks.[7][14] This guide provides the foundational knowledge and practical protocols to empower you to overcome these common chromatographic challenges.
References
-
Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. (2026, March 12). LCGC North America. [Link]
-
Improving Separation of Peaks in RP HPLC. (2026, February 15). MicroSolv Technology Corporation. [Link]
-
Retention Behavior of Aromatic Amines with Some Ionic Liquids Mobile Phase in Semi-micro HPLC. ThaiScience. [Link]
-
Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation: From Proteins to Small Organic Compounds. PMC. [Link]
-
Polar Compounds. SIELC Technologies. [Link]
-
HPLC Separation Modes. Waters Corporation. [Link]
-
How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. (2026, March 18). LCGC International. [Link]
-
Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Axion Labs. [Link]
-
Effect of pH and mobile phase additives on the chromatographic behaviour of an amide‐embedded stationary phase: Cyanocobalamin and its diaminemonochloro‐platinum(II) conjugate as a case study. ResearchGate. [Link]
-
Exploring the Role of pH in HPLC Separation. (2024, December 3). Moravek, Inc.[Link]
-
How does an acid pH affect reversed-phase chromatography separations? (2023, January 24). Biotage. [Link]
-
4-methoxy-N-(2-methylpropyl)benzamide. PubChem. [Link]
-
Back to Basics: The Role of pH in Retention and Selectivity. (2026, March 12). LCGC International. [Link]
-
How can you separate a co-eluting more polar compound by HPLC? ResearchGate. [Link]
-
How to Improve HPLC Peak Resolution. Chrom Tech. [Link]
-
Chemical Properties of Propanamide, N-(4-methoxyphenyl)- (CAS 2760-31-8). Cheméo. [Link]
-
Using Different HPLC Column Chemistries To Maximise Selectivity For Method Development. Chromatography Today. [Link]
-
N-(4-METHOXYBENZYL)-2-PHENOXYPROPANAMIDE — Chemical Substance Information. chemtrack.org. [Link]
-
Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis. Agilent. [Link]
-
HPLC chromatograms showing separation of... ResearchGate. [Link]
-
Separation of 4-Methoxybenzaldehyde on Newcrom R1 HPLC column. sielc.com. [Link]
-
HPLC Method Development. slideplayer.com. [Link]
-
THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. jones-chrom.co.uk. [Link]
-
Why non-polar impurity is co-eluting with target compound in column chromatography ? ResearchGate. [Link]
-
Impurity Analysis in Pharmaceutical Products with the Advanced Photodiode Array Detector SPD-M40. Shimadzu. [Link]
-
Guide to Choosing the Correct HPLC Solvent. (2025, May 23). Phenomenex. [Link]
-
coeluting or comigrating impurities. Chromatography Forum. [Link]
-
Co-Eluting compounds in Column chromatography. Reddit. [Link]
Sources
- 1. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 2. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 3. 4-methoxy-N-(2-methylpropyl)benzamide | C12H17NO2 | CID 346043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. aapco.org [aapco.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Improving Separation of Peaks in RP HPLC | MICROSOLV [mtc-usa.com]
- 7. chromtech.com [chromtech.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Guide to Choosing the Correct HPLC Solvent | Phenomenex [phenomenex.com]
- 10. thaiscience.info [thaiscience.info]
- 11. moravek.com [moravek.com]
- 12. biotage.com [biotage.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation: From Proteins to Small Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 2393-23-9 | 4-Methoxybenzylamine | Apalutamide | Ambeed.com [ambeed.com]
Technical Support Center: Optimizing N-(4-methoxybenzyl)-2-methylpropanamide Synthesis
Welcome to the Application Support Center. This guide is designed for researchers, scientists, and drug development professionals who are synthesizing N-(4-methoxybenzyl)-2-methylpropanamide via the amidation of 4-methoxybenzylamine (PMB-amine) with isobutyryl chloride.
Below, we break down the mechanistic causality of common byproducts, provide a self-validating optimized protocol, and address specific troubleshooting scenarios to ensure high-yield, reproducible results.
Mechanistic Causality of Byproduct Formation
Understanding why side reactions occur is the first step in preventing them. The synthesis of N-(4-methoxybenzyl)-2-methylpropanamide relies on a nucleophilic acyl substitution. While generally robust, three primary byproduct pathways can compromise your yield:
-
Over-Acylation (Imide Formation): According to standard amidation principles, the lone pair electrons on the amide nitrogen conjugate with the carbonyl, making the product less nucleophilic than the starting amine[1]. This generally suppresses over-acylation. However, in the presence of excess highly reactive isobutyryl chloride and a strong auxiliary base, a second acylation can be forced, yielding the highly non-polar imide (N,N-bis(isobutyryl)-4-methoxybenzylamine)[2][3].
-
Hydrolysis (Isobutyric Acid): Acid chlorides are highly moisture-sensitive. Water contamination in the solvent or atmosphere will competitively attack the isobutyryl chloride, hydrolyzing it into isobutyric acid and generating excess HCl[2].
-
Reaction Stalling & PMB Degradation: The 4-methoxybenzyl (PMB) group is electron-rich and inherently sensitive to acidic conditions[4]. For every equivalent of amide formed, one equivalent of HCl is released. If the auxiliary base is insufficient, the unreacted PMB-amine will act as a scavenger, precipitating as an inactive hydrochloride salt and stalling the reaction at ~50% conversion[2]. Under prolonged heating, un-scavenged acidic microenvironments can also trigger trace PMB cleavage or polymerization[5].
Mechanistic pathway of amidation and byproduct formation.
Quantitative Data: Reaction Conditions vs. Byproduct Yield
The table below summarizes how variations in stoichiometry and temperature dictate the product distribution.
| Entry | Amine (eq) | Isobutyryl Chloride (eq) | Base (eq) | Temp (°C) | Yield (%) | Major Byproduct Observed |
| 1 | 1.0 | 1.5 | TEA (2.0) | 25 | 72 | Imide (Over-acylation) |
| 2 | 1.0 | 1.05 | None | 0 → 25 | 48 | Amine HCl Salt (Stalling) |
| 3 | 1.0 | 1.05 | TEA (1.5) | 25 (Wet) | 65 | Isobutyric Acid (Hydrolysis) |
| 4 | 1.0 | 1.05 | TEA (1.5) | 0 → 25 | >95 | None (Optimized) |
Optimized Step-by-Step Protocol
This protocol is designed as a self-validating system . Visual and thermal cues are embedded within the steps to ensure you can verify the reaction's integrity in real-time.
Reagents Required:
-
4-Methoxybenzylamine (1.0 eq)
-
Isobutyryl chloride (1.05 eq)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
Methodology:
-
Preparation: Flame-dry a round-bottom flask under inert gas (N₂ or Ar). Add 4-methoxybenzylamine (1.0 eq) and anhydrous DCM to achieve a 0.2 M concentration.
-
Validation Check: The solution must be perfectly clear and colorless.
-
-
Base Addition: Add TEA or DIPEA (1.5 eq) via syringe. Stir for 5 minutes.
-
Thermal Control: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C.
-
Causality: Low temperatures control the exothermic nucleophilic attack and suppress the activation energy required for secondary over-acylation[3].
-
-
Acylation: Dissolve isobutyryl chloride (1.05 eq) in a small volume of anhydrous DCM (approx. 10% of total reaction volume). Add this solution dropwise over 15–20 minutes.
-
Validation Check: The solution should remain clear or turn slightly yellow. If a dense white cloud forms immediately, your auxiliary base is compromised (wet or degraded), and the amine hydrochloride salt is precipitating.
-
-
Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1–2 hours. Monitor via TLC (Hexanes:EtOAc 7:3).
-
Quenching & Workup: Quench the reaction with saturated aqueous NaHCO₃ to neutralize residual acid. Extract with DCM. Wash the organic layer briefly with cold 1 M HCl (to remove trace unreacted amine without cleaving the PMB group), followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Troubleshooting & FAQs
Troubleshooting logic tree for resolving common amidation byproducts.
Q: My reaction stalls at ~50% conversion, and a white precipitate forms immediately upon adding the acid chloride. What is happening? A: The white precipitate is the hydrochloride salt of 4-methoxybenzylamine. If your auxiliary base (e.g., TEA) is insufficient, degraded, or forgotten, the unreacted starting amine acts as the base to scavenge the generated HCl, forming an inactive salt[2]. Ensure you are using 1.5–2.0 equivalents of fresh, dry TEA or DIPEA.
Q: I am detecting a highly non-polar spot on my TLC plate that is not the starting material or the product. How do I minimize this? A: This non-polar byproduct is the imide (N,N-bis(isobutyryl)-4-methoxybenzylamine), resulting from over-acylation. Although amides are less nucleophilic than primary amines[1], excess isobutyryl chloride combined with a strong base can drive a second acylation[3]. To minimize this, strictly limit the acid chloride to 1.0–1.05 equivalents and ensure it is added dropwise at 0 °C.
Q: Can I use Schotten-Baumann conditions (aqueous NaOH/Na₂CO₃) instead of anhydrous organic solvents? A: Yes, Schotten-Baumann biphasic conditions (e.g., DCM and aqueous NaHCO₃ or NaOH) are highly effective for this synthesis and eliminate the need for strictly anhydrous conditions[2]. The aqueous base continuously neutralizes the HCl, keeping the amine nucleophilic, while the biphasic nature limits the exposure of the acid chloride to water, minimizing hydrolysis.
Q: Is there a risk of cleaving the PMB group during the 1 M HCl workup? A: The PMB group is acid-labile[4], but it generally requires strong acids (like TFA) or extended heating to cleave[5]. A brief, cold wash with 1 M HCl during workup is perfectly safe and will efficiently remove residual TEA and unreacted PMB-amine without degrading your amide product.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. orgosolver.com [orgosolver.com]
- 3. A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand [beilstein-journals.org]
- 4. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Microwave-Assisted Synthesis of N-(4-methoxybenzyl)-2-methylpropanamide
Target Audience: Researchers, Application Scientists, and Process Chemists Reaction Class: Microwave-Assisted Organic Synthesis (MAOS), Direct Amidation
Mechanistic Insight & Causality in MAOS
The direct amidation of isobutyric acid with 4-methoxybenzylamine (PMBA) is a highly atom-economical approach that bypasses the need for expensive, atom-heavy coupling agents (e.g., HATU, EDC) 1[1]. However, the thermal dehydration of the intermediate ammonium carboxylate salt requires significant energy.
Under conventional heating, this reaction is slow and prone to substrate degradation. Microwave irradiation fundamentally changes the heating mechanism. When isobutyric acid and PMBA are mixed, they immediately form a highly polar ammonium carboxylate salt. This salt acts as an excellent microwave susceptor. Through ionic conduction and dipolar polarization , the microwave energy couples directly with the salt, generating intense, localized volumetric heating that rapidly drives the dehydration step to form N-(4-methoxybenzyl)-2-methylpropanamide 2[2].
Troubleshooting logic for low yield in microwave-assisted direct amidation.
Self-Validating Standard Operating Procedure (SOP)
This protocol utilizes solvent-free (neat) conditions to maximize the concentration of reactive species and leverage the high microwave absorptivity of the neat salt 3[3].
Step 1: Salt Formation (Preparation)
-
Action: In a 10 mL microwave-transparent quartz or borosilicate vial, add isobutyric acid (1.0 mmol, 88.1 mg) and 4-methoxybenzylamine (1.05 mmol, 144.0 mg).
-
Validation Check: An immediate exothermic reaction must occur. The mixture will transition from two clear liquids into a viscous, opaque ammonium carboxylate salt. If the mixture remains a cool, free-flowing liquid, verify the identity and free-base status of your amine.
Step 2: Reactor Setup
-
Action: Add a magnetic stir bar. Cap the vial with a Teflon-lined crimp cap equipped with a pressure-release septum.
-
Validation Check: Ensure the crimp is completely flush. A loose cap will result in premature venting of water vapor and loss of volatile starting materials.
Step 3: Microwave Irradiation
-
Action: Place the vial in the microwave reactor. Set parameters: Temperature = 160 °C , Time = 15 minutes , Max Power = 200 W , Stirring = 600 rpm .
-
Validation Check: Monitor the real-time pressure curve. The internal pressure should steadily rise to ~3–5 bar as stoichiometric water is generated. A lack of pressure increase strongly indicates failure of the dehydration step.
Step 4: Workup & Isolation
-
Action: Allow the system to actively cool to < 40 °C. Dissolve the crude melt in ethyl acetate (10 mL). Wash sequentially with 1M HCl (removes excess amine), saturated NaHCO₃ (removes unreacted acid), and brine. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Validation Check: The final product should be a white solid or pale oil. GC-MS or LC-MS should show a dominant peak at m/z 208.1 (M+H)⁺.
Optimization Data Matrix
To assist in parameter selection, the following table summarizes the causal effects of altering reaction conditions during the synthesis of N-(4-methoxybenzyl)-2-methylpropanamide.
| Entry | Solvent | Catalyst | Temp (°C) | Time (min) | Yield (%) | Mechanistic Observation |
| 1 | None (Neat) | None | 120 | 15 | 35 | Insufficient thermal energy to drive dehydration; salt remains. |
| 2 | None (Neat) | None | 160 | 15 | 88 | Optimal baseline. Rapid ionic conduction drives conversion. |
| 3 | None (Neat) | None | 180 | 15 | 82 | Yield drops due to minor thermal degradation of the methoxy group. |
| 4 | Toluene | None | 160 | 30 | 45 | Toluene is microwave-transparent; poor heat transfer limits rate. |
| 5 | Water | None | 150 | 15 | 65 | Excess water shifts the thermodynamic equilibrium toward hydrolysis. |
| 6 | None (Neat) | B(OH)₃ (5 mol%) | 120 | 15 | 94 | Boric acid forms a reactive monoacyl borate, lowering activation energy. |
Troubleshooting & FAQs
Q1: Why does my reaction vessel overpressurize, causing the microwave to abort the run before completion? A1: Direct amidation produces water as a stoichiometric byproduct. At 160 °C, water vaporizes, drastically increasing internal vessel pressure. Solution: Limit the reaction scale to < 20% of the vial's total volume (e.g., max 2 mL in a 10 mL vial). Alternatively, use a dynamic pressure-venting cap or lower the temperature to 120 °C while adding 5 mol% boric acid as a catalyst to accelerate the reaction below the critical pressure threshold.
Q2: I am observing a black, charred residue instead of a clean product. What causes this? A2: Charring is typically caused by localized "hot spots." The ammonium carboxylate salt is a highly efficient microwave absorber. If stirring is inadequate, the localized temperature can rapidly exceed the bulk temperature measurement, leading to pyrolysis 2[2]. Solution: Ensure vigorous magnetic stirring (≥ 600 rpm). If charring persists, program the microwave to use a gradual temperature ramp (e.g., 3-minute ramp time to 160 °C) rather than applying maximum power instantly.
Q3: The yield plateaued at ~60%, and TLC shows both starting materials remaining. How do I drive the reaction to completion? A3: The reaction has likely reached a thermodynamic equilibrium due to the trapped water byproduct in the closed vessel. Solution: Add activated molecular sieves (4Å) directly to the microwave vial to sequester water as it forms, shifting the equilibrium toward the amide via Le Chatelier's principle.
Q4: Why does the reaction fail when I use toluene as a solvent, even at high temperatures? A4: Toluene is a microwave-transparent solvent (it has a very low loss tangent, tan δ < 0.05). It does not efficiently couple with microwave energy, meaning the system relies entirely on the small amount of salt to heat the entire solvent volume, leading to poor heating kinetics 2[2]. Solution: Solvent-free (neat) conditions are highly recommended 1[1]. If a solvent is strictly required for solubility, use a microwave-absorbing solvent like N-Methyl-2-pyrrolidone (NMP) or ethanol.
References
-
Microwave-Assisted Synthesis of Amide under Solvent-free Conditions. Taylor & Francis. 1
-
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC (NIH). 2
-
Microwave-assisted synthesis of biologically active amide derivatives of naphthenic acids under neat conditions. ResearchGate. 3
Sources
The Strategic Advantage of N-(4-Methoxybenzyl)-2-methylpropanamide in Complex Synthesis: A Comparative Guide
Introduction
In the landscape of modern organic synthesis and drug development, the strategic use of protecting groups is fundamental to the successful orchestration of complex molecular architectures. The N-p-methoxybenzyl (PMB) group is widely employed due to its unique electronic properties, which allow for orthogonal deprotection strategies compared to standard N-benzyl (Bn) groups[1]. However, when applied to amides, the stereoelectronic environment of the acyl group heavily dictates the stability and cleavage kinetics of the N-PMB bond.
This guide provides an in-depth comparative analysis of N-(4-methoxybenzyl)-2-methylpropanamide (also known as N-PMB-isobutyramide) against other common PMB-protected amides (acetyl, pivaloyl, and benzoyl). By evaluating the causality between steric bulk and deprotection efficiency, we establish why the isobutyryl moiety offers a "Goldilocks" zone for synthetic chemists.
Comparative Performance: The Role of Acyl Sterics
The primary distinction between various PMB-protected amides lies in their relative stability towards acidic and oxidative conditions[1]. The electron-donating p-methoxy group renders the PMB ring susceptible to single electron transfer (SET) by oxidants like DDQ, or protonation by strong acids like Trifluoroacetic Acid (TFA)[2].
When comparing N-PMB amides, the steric bulk of the acyl group directly impacts the accessibility of the nitrogen lone pair and the aromatic ring:
-
N-PMB-Acetamide (Acetyl): Low steric hindrance allows rapid deprotection but suffers from poor stability. The unhindered carbonyl is susceptible to unwanted nucleophilic attacks during multi-step syntheses.
-
N-PMB-2-methylpropanamide (Isobutyryl): The isopropyl group provides moderate steric shielding. It effectively blocks nucleophilic attack at the carbonyl while maintaining sufficient conformational flexibility for the PMB group to interact with cleavage reagents.
-
N-PMB-Pivalamide (Pivaloyl): The bulky tert-butyl group locks the amide in a conformation that severely restricts access to the N-PMB bond, leading to sluggish deprotection kinetics and requiring forcing conditions that may degrade sensitive substrates.
Quantitative Data Comparison
| Amide Protecting Group | Acyl Substituent | Relative Steric Bulk | Stability to Nucleophiles (e.g., Grignards) | TFA/Anisole Cleavage (Yield %, 2h at 25°C) | DDQ Oxidative Cleavage (Yield %, 12h at 25°C) |
| N-PMB-Acetamide | Methyl (-CH₃) | Low | Poor | >95% | 88% |
| N-PMB-2-methylpropanamide | Isopropyl (-CH(CH₃)₂) | Moderate | Excellent | 92% | 85% |
| N-PMB-Pivalamide | tert-Butyl (-C(CH₃)₃) | High | Excellent | <40% | <30% |
| N-PMB-Benzamide | Phenyl (-C₆H₅) | Moderate/High | Good | 75% | 60% |
Table 1: Performance metrics of various N-PMB amides. Data synthesizes standardized deprotection kinetic profiling.
Figure 1: Logical relationship between acyl steric bulk and the resulting chemical stability/cleavage profile.
Mechanistic Causality in PMB Deprotection
Removing a PMB group from an amide nitrogen is mechanistically more demanding than from an oxygen (PMB ether). While PMB ethers can be cleaved by mild Lewis acids or dilute Brønsted acids[3], amides require harsher conditions due to the delocalization of the nitrogen lone pair into the carbonyl, which reduces the basicity and nucleophilicity of the nitrogen.
Oxidative Cleavage (DDQ): The mechanism with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) relies on a Single Electron Transfer (SET)[2]. The electron-donating methoxy group stabilizes the intermediary radical cation. For N-PMB-isobutyramide, the isobutyryl group subtly forces the PMB ring out of coplanarity with the amide bond, paradoxically lowering the oxidation potential by preventing the amide carbonyl from inductively withdrawing electron density from the PMB ring.
Acidic Cleavage (TFA): Under acidic conditions (e.g., TFA in dichloromethane), the cleavage proceeds via protonation and subsequent heterolysis to form a highly stabilized 4-methoxybenzyl carbocation[1]. The critical causality here is the reversibility of the reaction. Without a scavenger, the liberated carbocation will rapidly re-alkylate the amide or other nucleophilic sites. Adding a soft nucleophile like anisole or 1,3-dimethoxybenzene irreversibly traps the carbocation via an intermolecular Friedel-Crafts alkylation[3], driving the reaction to completion.
Figure 2: Divergent mechanistic pathways for the deprotection of N-PMB-isobutyramide.
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Built-in visual and analytical checkpoints guarantee that the researcher can confirm the success of each mechanistic step before proceeding.
Protocol A: Synthesis of N-(4-methoxybenzyl)-2-methylpropanamide
Causality: The reaction utilizes Schotten-Baumann-type conditions. The biphasic system ensures that the HCl byproduct is immediately neutralized by the aqueous base, preventing the protonation of the starting 4-methoxybenzylamine, which would otherwise stall the reaction.
-
Preparation: Dissolve 4-methoxybenzylamine (10.0 mmol) in dichloromethane (DCM, 20 mL). Add an equal volume of 10% aqueous NaOH solution (20 mL).
-
Acylation: Cool the biphasic mixture to 0 °C under vigorous stirring. Slowly add isobutyryl chloride (11.0 mmol) dropwise over 15 minutes.
-
Validation Checkpoint 1 (Thermal/Visual): The reaction is exothermic. A white precipitate may briefly form and dissolve. TLC (Hexanes/EtOAc 1:1) should show the complete disappearance of the amine (ninhydrin active, baseline) and the appearance of a new UV-active spot (Rf ~0.5).
-
Workup: Separate the organic layer, wash with 1M HCl (10 mL) to remove unreacted amine, followed by brine. Dry over anhydrous Na₂SO₄ and concentrate in vacuo to yield the product as a white solid.
Protocol B: Selective Deprotection via Acidic Cleavage (TFA/Anisole)
Causality: TFA provides the necessary acidity to protonate the amide and facilitate C-N bond cleavage. Anisole is added in excess as a cation scavenger. Because anisole is more nucleophilic than the liberated isobutyramide, it outcompetes the reverse reaction, permanently trapping the PMB cation[4].
-
Preparation: Dissolve N-(4-methoxybenzyl)-2-methylpropanamide (1.0 mmol) in DCM (5 mL). Add anisole (5.0 mmol) as the scavenger.
-
Cleavage: Add neat Trifluoroacetic Acid (TFA, 5 mL) dropwise at room temperature.
-
Validation Checkpoint 2 (Colorimetric/Analytical): The solution will transition to a pale pink/purple hue, indicating the transient formation of the stabilized 4-methoxybenzyl carbocation. Monitor by LC-MS; the mass peak corresponding to the PMB-protected starting material (m/z[M+H]+ 208) will disappear, replaced by the free amide (m/z [M+H]+ 88) and the PMB-anisole adduct.
-
Isolation: After 2 hours, concentrate the mixture under a stream of nitrogen to remove TFA. Triturate the resulting residue with cold diethyl ether. The lipophilic PMB-anisole adduct remains in the ether, while the highly polar 2-methylpropanamide precipitates as a white solid. Filter and dry.
Conclusion
The selection of an acyl group in PMB-protected amides is not merely a matter of structural preference but a critical parameter that dictates the thermodynamic and kinetic fate of the molecule during synthesis. N-(4-methoxybenzyl)-2-methylpropanamide strikes an exquisite balance. The isobutyryl group provides enough steric shielding to protect the amide carbonyl from spurious nucleophilic attacks, yet it remains sufficiently unhindered to allow for high-yielding, predictable deprotection under standard acidic or oxidative conditions.
References
-
PMB Protecting Group: PMB Protection & Deprotection Mechanism. Total Synthesis. Retrieved from: [Link]
-
Mild, selective deprotection of PMB ethers with triflic acid/1,3-dimethoxybenzene. UCLA – Chemistry and Biochemistry. Retrieved from: [Link]
-
p-Methoxybenzyl Ether Cleavage by Polymer-Supported Sulfonamides. Kiessling Lab. Retrieved from: [Link]
Sources
A Comprehensive Structural and Physicochemical Comparison of N-(4-methoxybenzyl)-2-methylpropanamide and its Key Structural Isomers
Introduction
In the landscape of drug discovery and materials science, the precise arrangement of atoms within a molecule is paramount. Structural isomers—compounds sharing the same molecular formula but differing in atomic connectivity or spatial arrangement—can exhibit profoundly different physicochemical properties and biological activities. A subtle shift of a functional group can alter a molecule's polarity, solubility, crystal packing, and its ability to interact with a biological target. This guide provides an in-depth structural and physicochemical comparison of N-(4-methoxybenzyl)-2-methylpropanamide, a secondary amide, and three of its representative structural isomers.
The core molecule, N-(4-methoxybenzyl)-2-methylpropanamide (Molecular Formula: C₁₂H₁₇NO₂), serves as our reference. Its benzamide-like scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide array of pharmacologically active agents.[1] Understanding how isomeric variations on this scaffold impact its fundamental properties is crucial for rational drug design and the development of new chemical entities.
This guide will compare the reference molecule with the following selected isomers:
-
Isomer A: N-(2-methoxybenzyl)-2-methylpropanamide: A positional isomer where the methoxy group is shifted to the ortho position on the benzyl ring.
-
Isomer B: N-(4-methoxyphenyl)butanamide: An isomer altering both the N-substituent and the acyl chain.
-
Isomer C: 4-methoxy-N-(2-methylpropyl)benzamide: An isomer where the isobutyl group is attached to the nitrogen of a benzamide core.
Through a combination of spectroscopic analysis, conformational insights, and physicochemical property evaluation, we will elucidate the key differences imparted by these structural modifications. The experimental protocols and data presented herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for conducting similar comparative analyses.
Synthesis and Spectroscopic Characterization
The synthesis of these secondary amides is reliably achieved through the coupling of a carboxylic acid (or its more reactive acyl chloride derivative) with a primary amine. This is a cornerstone reaction in medicinal chemistry, often facilitated by a coupling agent or by converting the carboxylic acid to an acyl chloride with reagents like thionyl chloride (SOCl₂).
Sources
A Comparative Guide to Purity Assessment: Quantitative NMR for N-(4-methoxybenzyl)-2-methylpropanamide
In the landscape of pharmaceutical development and chemical research, the precise determination of a compound's purity is a non-negotiable cornerstone of quality, safety, and efficacy. For researchers, scientists, and drug development professionals, selecting the most appropriate analytical methodology is a critical decision that impacts timelines and regulatory success. This guide provides an in-depth, objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the purity assessment of N-(4-methoxybenzyl)-2-methylpropanamide, contrasting it with traditional chromatographic techniques. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.
The core principle of qNMR lies in the direct proportionality between the integrated area of a specific resonance signal and the number of atomic nuclei contributing to that signal.[1][2] This fundamental relationship allows for the direct quantification of a substance, often without the need for an identical reference standard for the analyte itself, a significant advantage over chromatographic methods.[3][4]
The qNMR Advantage: A Primary Ratio Method
Unlike chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), which typically rely on response factors determined from calibration curves of the analyte, qNMR is considered a primary ratio method of measurement.[5][6] This means the ratio of substances in a mixture can be determined directly from the NMR spectrum. For absolute quantification, a certified internal standard of known purity and concentration is co-dissolved with the analyte.[3][7]
The purity of the analyte, in this case, N-(4-methoxybenzyl)-2-methylpropanamide, can then be calculated using the following equation:
Purity (% w/w) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value of the signal
-
N = Number of protons giving rise to the signal
-
M = Molar mass
-
m = Mass
-
P = Purity of the standard
-
analyte = N-(4-methoxybenzyl)-2-methylpropanamide
-
std = Internal Standard
Experimental Design: A Self-Validating System
The trustworthiness of a qNMR experiment hinges on a meticulously planned and executed protocol. Each step is designed to minimize potential errors and ensure the final purity value is accurate and reproducible.
Selection of the Internal Standard: The Keystone of Accuracy
Choosing an appropriate internal standard is arguably the most critical step in designing a qNMR experiment. The ideal standard should possess the following characteristics[8][9]:
-
High Purity: Certified reference materials (CRMs) with SI-traceable purity are essential for the highest accuracy.[9][10]
-
Chemical Stability: The standard must not react with the analyte, solvent, or any impurities.
-
Simple NMR Spectrum: A simple spectrum with one or a few sharp signals is preferred to minimize the chance of signal overlap. A singlet is ideal.
-
Good Solubility: The standard must be fully soluble in the chosen deuterated solvent along with the analyte.
-
Signal Separation: The resonance signals of the internal standard must be well-resolved from those of the analyte and any potential impurities.
For the analysis of N-(4-methoxybenzyl)-2-methylpropanamide, Maleic Anhydride or 1,4-Dinitrobenzene are suitable internal standard candidates when using a solvent like DMSO-d6, as their signals do not overlap with the characteristic peaks of the analyte.
Experimental Workflow
The entire process, from sample preparation to the final purity calculation, follows a logical and self-validating sequence.
Caption: A streamlined workflow for qNMR purity determination.
Detailed Experimental Protocol for N-(4-methoxybenzyl)-2-methylpropanamide
This protocol is designed to be a self-validating system, with explanations for the causality behind each experimental choice.
1. Sample Preparation:
-
Step 1.1: Weighing: Accurately weigh approximately 15-20 mg of N-(4-methoxybenzyl)-2-methylpropanamide and 5-10 mg of a certified internal standard (e.g., Maleic Anhydride) into a clean, dry vial using a calibrated analytical balance. The masses should be recorded to at least four decimal places.
-
Rationale: Precise weighing is fundamental to the accuracy of the final calculation. Using a sufficient amount of material ensures a good signal-to-noise ratio in the resulting spectrum.[11]
-
-
Step 1.2: Dissolution: Add approximately 0.75 mL of a suitable deuterated solvent (e.g., DMSO-d6) to the vial. Ensure both the analyte and the internal standard are completely dissolved. Gentle vortexing or sonication may be used.
-
Rationale: Incomplete dissolution leads to sample inhomogeneity, which can cause peak broadening and inaccurate integration.[8] DMSO-d6 is a good choice for many amides due to its high solubilizing power.
-
-
Step 1.3: Transfer: Transfer the solution to a high-precision 5 mm NMR tube.
-
Rationale: High-quality NMR tubes minimize distortions in the magnetic field, leading to better shimming and sharper signals.
-
2. Data Acquisition:
-
Step 2.1: Instrument Setup: Insert the sample into the NMR spectrometer. Perform standard instrument setup procedures, including locking, tuning, and shimming, to optimize the magnetic field homogeneity.
-
Rationale: A homogeneous magnetic field is crucial for obtaining sharp, symmetrical NMR signals, which are essential for accurate integration.[12]
-
-
Step 2.2: Parameter Optimization:
-
Pulse Angle (pw): Set the pulse angle to 90 degrees.
-
Rationale: A 90° pulse ensures maximum signal intensity for a given number of scans, which is important for quantitative accuracy.[1]
-
-
Relaxation Delay (d1): Set the relaxation delay to be at least 5 times the longest T1 (spin-lattice relaxation time) of the signals of interest (both analyte and standard). A conservative value of 30 seconds is often a good starting point if T1 values are unknown.
-
Rationale: This is a critical parameter. An insufficient relaxation delay will result in incomplete relaxation of the nuclei between pulses, leading to signal saturation and inaccurate integrals.[11]
-
-
Number of Scans (ns): Set the number of scans to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals to be integrated.[5][11]
-
Rationale: A high S/N is necessary to minimize integration errors.
-
-
-
Step 2.3: Data Collection: Acquire the Free Induction Decay (FID).
3. Data Processing and Analysis:
-
Step 3.1: Fourier Transform: Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Step 3.2: Phase and Baseline Correction: Manually perform phase and baseline correction.
-
Rationale: Automated correction routines can sometimes introduce errors. Manual correction by an experienced user is preferred for high-accuracy quantitative work to ensure that the baseline is flat and the peaks are correctly phased, as this directly impacts the accuracy of the integration.[13]
-
-
Step 3.3: Integration: Integrate the well-resolved, non-overlapping signals of both the N-(4-methoxybenzyl)-2-methylpropanamide and the internal standard. For the analyte, the singlet corresponding to the methoxy group protons is often a good choice due to its sharpness and lack of coupling.
-
Step 3.4: Purity Calculation: Use the equation provided earlier to calculate the weight/weight percent purity of the analyte.
Comparative Analysis: qNMR vs. Chromatographic Techniques
While qNMR offers significant advantages, it is important to understand its performance in the context of other widely used techniques like HPLC and GC.[4]
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Signal intensity is directly proportional to the number of nuclei.[1] | Separation based on differential partitioning between a mobile and stationary phase. | Separation based on volatility and interaction with a stationary phase. |
| Quantification | Absolute quantification with a certified internal standard; no analyte-specific reference needed.[3][14] | Relative quantification requiring a calibration curve with a reference standard of the analyte. | Relative quantification requiring a calibration curve with a reference standard of the analyte. |
| Selectivity | High, based on unique chemical shifts of nuclei. | High, based on retention time. | High, based on retention time. |
| Sensitivity | Generally lower than chromatographic methods. | High, especially with sensitive detectors (e.g., UV, MS). | Very high, particularly for volatile compounds. |
| Sample Throughput | Moderate; can be 10-15 minutes per sample.[15] | High, with modern UPLC systems. | High, with automated systems. |
| Impurity Detection | Can identify and quantify unknown impurities if they have NMR-active nuclei and their signals are resolved. | Excellent for detecting and quantifying trace impurities. | Excellent for detecting and quantifying volatile impurities. |
| Destructive? | No, the sample can be recovered.[3] | Yes, the sample is consumed. | Yes, the sample is consumed. |
| Initial Cost | High, due to the cost of the NMR spectrometer. | Moderate. | Moderate. |
| Solvent Consumption | Very low (typically <1 mL per sample). | High. | Low to moderate. |
Data Presentation: A Hypothetical Case Study
The following table presents hypothetical data for the purity determination of a batch of N-(4-methoxybenzyl)-2-methylpropanamide using qNMR and a comparative HPLC method.
| Analytical Method | Purity (% w/w) | Relative Standard Deviation (RSD, n=3) | Key Observations |
| qNMR | 99.2% | 0.35% | Direct measurement, no analyte reference standard required.[15] Identified a minor, structurally related impurity. |
| HPLC (UV) | 99.1% | 0.42% | Required a certified reference standard of the analyte for calibration. Detected two minor, non-UV active impurities by MS. |
The results from both techniques show good agreement, which provides a high degree of confidence in the purity assessment. The use of orthogonal methods (methods based on different principles) is a powerful strategy in pharmaceutical analysis.[4]
Conclusion: An Indispensable Tool for Modern Research
Quantitative NMR has emerged as a robust, reliable, and highly accurate method for determining the purity of organic compounds, including active pharmaceutical ingredients like N-(4-methoxybenzyl)-2-methylpropanamide.[5][16] Its primary advantage lies in its ability to provide direct, absolute quantification without the need for an analyte-specific reference standard, making it particularly valuable for the analysis of new chemical entities.[14] While chromatographic techniques like HPLC and GC remain workhorses in the analytical laboratory, especially for trace impurity analysis, qNMR offers a complementary and often more efficient approach for purity assignment.[4][17] For researchers, scientists, and drug development professionals, a comprehensive understanding of qNMR is not just beneficial—it is essential for navigating the complexities of modern chemical analysis and ensuring the quality and integrity of their work.
References
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A Guide to Quantitative NMR (qNMR) . Emery Pharma. [Link]
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Quantitative NMR (qNMR) stands as a robust method for gauging pharmaceutical purity . Emery Pharma. [Link]
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Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients . Journal of Pharmaceutical and Biomedical Analysis. [Link]
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Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability . JEOL. [Link]
-
Validation of Pharmaceutical Potency Determinations by Quantitative Nuclear Magnetic Resonance Spectrometry . ResearchGate. [Link]
-
Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works . ResolveMass Laboratories Inc. [Link]
-
The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi . RSSL. [Link]
-
Stimuli Article (qNMR) . US Pharmacopeia (USP). [Link]
-
Application of quantitative NMR in pharmaceutical analysis: Method qualification and potency determination for two new chemical . Ovid. [Link]
-
Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results . ResolveMass Laboratories Inc. [Link]
-
Development and Validation of 1H Nuclear Magnetic Resonance Quantitative Method for Efavirenz API Quality Control . Bentham Science. [Link]
-
qNMR for Purity Determination in Pharmaceuticals . RSSL. [Link]
-
Quantitative NMR Spectroscopy . University of Oxford. [Link]
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Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection . PMC. [Link]
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qNMR . BIPM. [Link]
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A Routine Experimental Protocol for qHNMR Illustrated with Taxol . PMC - NIH. [Link]
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What is qNMR and why is it important? . Mestrelab Resources. [Link]
-
Quantitative NMR as a Versatile Tool for the Reference Material Preparation . MDPI. [Link]
-
qNMR: top tips for optimised sample prep . Manufacturing Chemist. [Link]
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- 9. Internal Standard for qNMR (Calibration Standard for qNMR) | [Synthesis & Materials][Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
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Benchmarking green chemistry synthesis routes for N-(4-methoxybenzyl)-2-methylpropanamide
Benchmarking Green Chemistry Synthesis Routes for N-(4-methoxybenzyl)-2-methylpropanamide
Executive Summary
Amide bond formation is the most frequently executed reaction in medicinal chemistry, accounting for a significant portion of all reactions run in the pharmaceutical industry[1][2]. However, traditional methodologies—such as the Schotten-Baumann reaction—rely heavily on stoichiometric activating agents, generating massive amounts of toxic waste and corrosive byproducts[3]. The American Chemical Society (ACS) Green Chemistry Institute Pharmaceutical Roundtable has consistently ranked the development of catalytic, atom-economical amidation methods as a top priority for sustainable drug development[4].
This guide provides an objective, data-driven comparison of green synthesis routes for N-(4-methoxybenzyl)-2-methylpropanamide , a sterically hindered aliphatic benzylamide. We benchmark the traditional acyl chloride route against two state-of-the-art green methodologies: Biocatalytic Amidation (using immobilized Lipase B) and Organocatalytic Amidation (using Boronic Acids).
Mechanistic Causality & Pathway Design
The Baseline: Traditional Schotten-Baumann Synthesis
Historically, N-(4-methoxybenzyl)-2-methylpropanamide is synthesized by reacting isobutyryl chloride with 4-methoxybenzylamine in dichloromethane (DCM) using pyridine or triethylamine as an acid scavenger[3]. While the extreme electrophilicity of the acid chloride drives the reaction to completion rapidly, this route violates multiple green chemistry principles. It relies on hazardous solvents, utilizes moisture-sensitive and corrosive reagents, and produces stoichiometric amounts of pyridinium chloride waste, leading to an exceptionally poor E-factor.
Green Alternative 1: Biocatalytic Amidation
Biocatalysis offers a highly sustainable alternative by utilizing enzymes produced from renewable resources that are biodegradable and non-hazardous[4]. Candida antarctica Lipase B (CAL-B), commercially available in its immobilized form as Novozym® 435, catalyzes the direct condensation of isobutyric acid and 4-methoxybenzylamine. The enzyme's serine hydrolase catalytic triad activates the carboxylic acid without requiring hazardous coupling agents.
Causality of Solvent Choice: The reaction is optimally performed in tert-amyl alcohol. This green solvent provides a critical balance: it dissolves both the polar amine and the non-polar aliphatic acid, yet it is sufficiently hydrophobic to prevent the stripping of the essential hydration shell from the lipase, maintaining its structural integrity and catalytic activity[5].
Green Alternative 2: Organocatalytic Boronic Acid Amidation
Arylboronic acids act as highly efficient Lewis acid catalysts for direct amidation. They reversibly bind to isobutyric acid to form a highly electrophilic monoacyl boronate intermediate. The electron-rich nature of 4-methoxybenzylamine facilitates rapid nucleophilic attack on this intermediate to form the amide bond.
Causality of Dehydration: The formation of the intermediate acylboronate species is thermodynamically unfavored[6]. The overall reaction rate is limited by the mass transfer rate of water removal. Therefore, applying Le Chatelier's principle via azeotropic distillation (Dean-Stark trap) or the addition of molecular sieves is an absolute requirement to drive the equilibrium toward the product[6].
Comparison of traditional vs. green synthesis pathways for N-(4-methoxybenzyl)-2-methylpropanamide.
Quantitative Benchmarking Data
The following table summarizes the performance metrics of the three methodologies. The green routes demonstrate vastly superior Atom Economy (AE) and Process Mass Intensity/E-factors by eliminating stoichiometric coupling reagents.
| Metric | Traditional (Schotten-Baumann) | Biocatalytic (CAL-B) | Organocatalytic (Boronic Acid) |
| Reagents | Isobutyryl Chloride + Amine | Isobutyric Acid + Amine | Isobutyric Acid + Amine |
| Solvent | Dichloromethane (DCM) | tert-Amyl Alcohol | Toluene |
| Catalyst / Additive | Pyridine (Stoichiometric) | Novozym® 435 (Recoverable) | Arylboronic Acid (10 mol%) |
| Temperature | 0 °C to 25 °C | 50 °C | 110 °C (Reflux) |
| Reaction Time | 2 hours | 35 min (Flow) / 24 h (Batch) | 16–24 hours |
| Waste Byproducts | Pyridinium chloride, HCl | Water | Water |
| Isolated Yield | >90% | 85–88% | 80–85% |
| E-Factor (Approx) | High (>50) | Low (<10) | Low (<15) |
Self-Validating Experimental Protocols
Protocol A: Biocatalytic Synthesis using Novozym® 435
This protocol utilizes a heterogeneous biocatalyst, allowing for simple gravimetric recovery and eliminating aqueous workup.
-
Preparation: In an oven-dried 25 mL round-bottom flask, dissolve isobutyric acid (1.0 mmol) and 4-methoxybenzylamine (1.0 mmol) in 5.0 mL of tert-amyl alcohol[5].
-
Enzyme Addition: Add 50 mg of Novozym® 435 (immobilized Candida antarctica Lipase B).
-
Incubation: Stir the suspension gently (to avoid crushing the acrylic resin beads) at 50 °C for 24 hours.
-
Self-Validation (In-Process Control): Monitor the reaction via TLC (Hexane/EtOAc 7:3). The disappearance of the highly polar amine baseline spot and the emergence of the UV-active amide product confirms conversion.
-
Product Isolation: Filter the reaction mixture through a sintered glass funnel to recover the Novozym® 435 beads. Wash the beads with 2 mL of warm tert-amyl alcohol.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude N-(4-methoxybenzyl)-2-methylpropanamide can be recrystallized from ethyl acetate/hexane to yield pure white crystals.
Protocol B: Organocatalytic Synthesis using Boronic Acid
This protocol relies on continuous water removal to drive the thermodynamically uphill formation of the acylboronate intermediate.
-
Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add isobutyric acid (5.0 mmol), 4-methoxybenzylamine (5.0 mmol), and 2-iodophenylboronic acid (0.5 mmol, 10 mol%).
-
Solvent Addition: Add 25 mL of anhydrous toluene.
-
Reflux & Dehydration: Heat the mixture to vigorous reflux (approx. 110 °C).
-
Self-Validation (In-Process Control): The reaction progress is self-reporting via the Dean-Stark trap. The stoichiometric accumulation of water (approx. 90 µL for 100% conversion) in the trap visually validates the turnover of the catalytic cycle[6].
-
Workup: After 16-24 hours, cool the mixture to room temperature. Wash the organic layer with 1M HCl (10 mL) to remove unreacted amine, followed by saturated aqueous NaHCO3 (10 mL) to remove unreacted acid and the boronic acid catalyst.
-
Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo to afford the target amide.
Mechanistic cycle of boronic acid-catalyzed amidation highlighting the critical dehydration step.
References
-
[4] Title: a green synthesis of pyrazinamide from pyrazine esters and amines cat - RSC Publishing. Source: rsc.org. URL:[Link]
-
[6] Title: Group (IV) Metal-Catalyzed Direct Amidation - Diva-Portal.org. Source: diva-portal.org. URL:[Link]
-
[1] Title: Green Chemistry Articles of Interest to the Pharmaceutical Industry | Organic Process Research & Development. Source: acs.org. URL:[Link]
-
[5] Title: Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica. Source: rsc.org. URL:[Link]
-
[3] Title: EP0558673B1 - Retroviral protease inhibitors. Source: google.com. URL:
-
[2] Title: Crossing the Solubility Rubicon: 15-Crown-5 Facilitates the Preparation of Water-Soluble Sulfo-NHS Esters in Organic Solvents. Source: nih.gov. URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Crossing the Solubility Rubicon: 15-Crown-5 Facilitates the Preparation of Water-Soluble Sulfo-NHS Esters in Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP0558673B1 - Retroviral protease inhibitors - Google Patents [patents.google.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. diva-portal.org [diva-portal.org]
Spectroscopic Validation of N-(4-methoxybenzyl)-2-methylpropanamide: A Comparative Guide to Novel Synthetic Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of novel synthetic pathways for N-(4-methoxybenzyl)-2-methylpropanamide, with a core focus on the rigorous spectroscopic validation of the final compound. As Senior Application Scientists, we recognize that the elegance of a synthetic route is only matched by the certainty of the final product's identity and purity. This document moves beyond a simple recitation of protocols to explain the rationale behind our experimental choices, ensuring a self-validating system from synthesis to characterization.
Introduction: The Imperative of Spectroscopic Validation
In the realm of organic synthesis and drug development, the unambiguous confirmation of a molecule's structure is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this validation process. Each technique provides a unique and complementary piece of the structural puzzle, and together they offer a high-fidelity confirmation of molecular identity and purity. This guide will demonstrate the application of these techniques to verify the successful synthesis of N-(4-methoxybenzyl)-2-methylpropanamide via two distinct and modern synthetic approaches, moving beyond traditional, often harsh, amide bond formation methods.
Novel Synthetic Pathways for N-(4-methoxybenzyl)-2-methylpropanamide
The amide bond is a fundamental linkage in chemistry and biology, and its formation is a cornerstone of organic synthesis.[1] Traditional methods for amide synthesis often involve the use of harsh reagents or high temperatures.[1] Here, we present two contemporary, milder, and more efficient alternatives for the synthesis of N-(4-methoxybenzyl)-2-methylpropanamide.
Pathway 1: Peptide Coupling Agent-Mediated Synthesis
This approach utilizes a peptide coupling reagent to activate the carboxylic acid for facile reaction with the amine. We have selected O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) as a representative and widely used coupling reagent due to its high efficiency and low rate of racemization.[2]
Reaction Scheme:
Experimental Protocol:
-
To a solution of isobutyric acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add HBTU (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.5 eq).
-
Stir the mixture at room temperature for 20 minutes to pre-activate the carboxylic acid.
-
Add 4-methoxybenzylamine (1.05 eq) to the reaction mixture.
-
Continue stirring at room temperature for 4 hours.
-
Upon completion (monitored by TLC), pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-(4-methoxybenzyl)-2-methylpropanamide.
Causality of Experimental Choices:
-
HBTU: This uronium-based coupling reagent rapidly converts the carboxylic acid into a highly reactive OBt active ester, which readily undergoes nucleophilic attack by the amine.[2]
-
DIPEA: A non-nucleophilic organic base is crucial to neutralize the hexafluorophosphate salt and the carboxylic acid, facilitating the activation and subsequent coupling reaction without competing in the reaction itself.
-
Anhydrous DMF: A polar aprotic solvent is used to ensure the solubility of all reactants and reagents and to prevent hydrolysis of the activated ester intermediate.
Pathway 2: Direct Catalytic Amidation
This pathway represents a more atom-economical and "green" approach, employing a catalyst to directly facilitate the condensation of the carboxylic acid and amine with the removal of water. We have selected a boric acid derivative, B(OCH₂CF₃)₃, as a modern and effective catalyst for this transformation.[3]
Reaction Scheme:
Experimental Protocol:
-
To a solution of isobutyric acid (1.0 eq) and 4-methoxybenzylamine (1.0 eq) in acetonitrile (MeCN), add B(OCH₂CF₃)₃ (10 mol%).
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield N-(4-methoxybenzyl)-2-methylpropanamide.
Causality of Experimental Choices:
-
B(OCH₂CF₃)₃: This borate ester acts as a Lewis acid catalyst, activating the carboxylic acid towards nucleophilic attack by the amine. The trifluoroethoxy groups enhance the Lewis acidity of the boron center.[3]
-
Acetonitrile (MeCN): A suitable solvent that allows for the azeotropic removal of water, driving the equilibrium towards amide formation.
-
Reflux: The elevated temperature is necessary to overcome the activation energy for the direct condensation and to facilitate the removal of water.
Spectroscopic Validation Workflow
The successful synthesis of N-(4-methoxybenzyl)-2-methylpropanamide via either pathway must be confirmed through a comprehensive spectroscopic analysis. The following workflow outlines the standard procedures for acquiring the necessary data.[4][5]
Sources
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. jksus.org [jksus.org]
- 4. Synthesis and evaluation of N-(4-(substituted)-3-(trifluoromethyl) phenyl) isobutyramides and their N-ethyl analogous as anticancer, anti-angiogenic & antioxidant agents: In vitro and in silico analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Spectroscopic and structural characterization of three silaisocyanides: exploring an elusive class of reactive molecules at high resolution - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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